Product packaging for 5,7-Dimethylbenz(c)acridine(Cat. No.:CAS No. 10567-95-0)

5,7-Dimethylbenz(c)acridine

Cat. No.: B15488482
CAS No.: 10567-95-0
M. Wt: 257.3 g/mol
InChI Key: XOTOELYULGNYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dimethylbenz(c)acridine is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N B15488482 5,7-Dimethylbenz(c)acridine CAS No. 10567-95-0

Properties

CAS No.

10567-95-0

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

5,7-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H15N/c1-12-11-17-13(2)15-8-5-6-10-18(15)20-19(17)16-9-4-3-7-14(12)16/h3-11H,1-2H3

InChI Key

XOTOELYULGNYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5,7-Dimethylbenz(c)acridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 5,7-Dimethylbenz(c)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound belongs to the benzacridine family, a class of polycyclic aromatic hydrocarbons containing a nitrogen atom. Benzacridines have garnered significant attention due to their diverse biological activities and potential applications in various fields. The precise substitution pattern of methyl groups on the benz(c)acridine core can significantly influence its physicochemical properties and biological efficacy. This guide focuses specifically on the synthesis of the 5,7-dimethyl substituted analog.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for constructing the acridine core. The most prominent and relevant methods include the Bernthsen acridine synthesis and multi-component reactions.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classical and widely used method for the preparation of 9-substituted acridines and their benzo-fused analogs. This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures.

For the synthesis of this compound, the logical starting materials are N-(1-naphthyl)-m-toluidine and acetic acid or acetic anhydride. The reaction proceeds through an initial acylation of the diarylamine, followed by an intramolecular electrophilic cyclization and subsequent dehydration to form the aromatic benz(c)acridine ring system.

Reaction Scheme:

Bernthsen_Synthesis reactant1 N-(1-naphthyl)-m-toluidine intermediate N-acetyl-N-(1-naphthyl)-m-toluidine reactant1->intermediate + reactant2 Acetic Anhydride / Acetic Acid reactant2->intermediate catalyst Zinc Chloride (ZnCl2) product This compound catalyst->product intermediate->product Cyclization & Dehydration (Heat)

Figure 1: Bernthsen synthesis of this compound.

Experimental Protocol (General Procedure):

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(1-naphthyl)-m-toluidine and a molar excess of acetic anhydride (or glacial acetic acid).

  • Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture. The molar ratio of diarylamine to zinc chloride is a critical parameter that may require optimization.

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C, for several hours. The optimal reaction time and temperature need to be determined empirically.

  • Work-up: After cooling, the reaction mixture is typically treated with dilute acid to dissolve the zinc salts and then neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel.

Quantitative Data:

Specific yield and characterization data for the Bernthsen synthesis of this compound are not explicitly reported in the reviewed literature. However, yields for analogous Bernthsen reactions can vary widely, from poor to good, depending on the specific substrates and reaction conditions.

PropertyValueReference
Molecular FormulaC₁₉H₁₅N[1]
Molecular Weight257.33 g/mol [1]
Melting Point162 °C (324 °F)[1]
Physical DescriptionLight yellow powder[1]
Multi-component Synthesis of Benzo[c]acridine Derivatives

An alternative and often more efficient approach to the synthesis of benzo[c]acridine derivatives involves a one-pot, multi-component reaction. This strategy typically combines an aromatic aldehyde, a β-naphthylamine, and a 1,3-dicarbonyl compound in the presence of a catalyst. While this method generally produces tetrahydrobenzo[c]acridinone derivatives, subsequent oxidation or aromatization steps could potentially lead to the fully aromatic this compound.

Reaction Scheme (General):

Multicomponent_Synthesis reactant1 Aromatic Aldehyde product Tetrahydrobenzo[c]acridinone Derivative reactant1->product + reactant2 β-Naphthylamine reactant2->product reactant3 1,3-Dicarbonyl Compound reactant3->product catalyst Catalyst catalyst->product

Figure 2: General multi-component synthesis of benzo[c]acridine derivatives.

Experimental Protocol (General Procedure for Benzo[c]acridinone Synthesis):

The following is a general procedure for the synthesis of related benzo[c]acridinone derivatives, which could serve as a starting point for developing a synthesis for the target molecule.

  • Reactant Mixing: A mixture of an aromatic aldehyde (1 mmol), β-naphthylamine (1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol) is prepared.

  • Catalyst and Solvent: A suitable catalyst (e.g., p-toluenesulfonic acid, Lewis acids) is added. The reaction may be carried out in a solvent or under solvent-free conditions.

  • Heating: The reaction mixture is heated, often under reflux or microwave irradiation, for a specified period.

  • Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization.

Quantitative Data:

Yields for multi-component syntheses of benzo[c]acridinone derivatives are often reported to be good to excellent. However, the subsequent aromatization to this compound would require an additional step, and the overall yield would depend on the efficiency of both reactions. Specific quantitative data for the synthesis of this compound via this route is not available in the searched literature.

Conclusion

References

In-Depth Technical Guide: 5,7-Dimethylbenz[c]acridine (CAS No. 10567-95-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, biological activity, and potential suppliers of 5,7-dimethylbenz[c]acridine, a heterocyclic aromatic compound of interest in toxicological and cancer research.

Core Properties

5,7-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative containing a nitrogen atom within the fused ring system. Its chemical structure and properties are of significant interest due to its classification as a mutagenic and carcinogenic agent.

Physicochemical Data
PropertyValueSource
CAS Number 10567-95-0Internal Knowledge
Molecular Formula C₁₉H₁₅N[1]
Molecular Weight 257.33 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 157-161 °C[2]
Boiling Point 300 °C at 10 mmHg[2]
Solubility Insoluble in water[1]
Chemical Structure

Synthesis

General Experimental Protocol: Bernthsen Acridine Synthesis (Adapted for 5,7-Dimethylbenz[c]acridine)

Reactants:

  • A suitably substituted diarylamine (e.g., a derivative of N-phenyl-1-naphthylamine with methyl groups at the desired positions).

  • Acetic acid (to provide the methyl group at position 5).

  • Zinc chloride (catalyst and dehydrating agent).

Methodology:

  • A mixture of the diarylamine, an excess of glacial acetic acid, and anhydrous zinc chloride is prepared in a reaction vessel equipped with a reflux condenser.

  • The reaction mixture is heated to a high temperature, typically in the range of 200-270 °C, for several hours (e.g., 24 hours).[3]

  • The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves treating the mixture with aqueous ammonia to neutralize the acid and decompose the zinc chloride complex.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of 5,7-dimethylbenz[c]acridine. Microwave-assisted variations of the Bernthsen synthesis have been shown to significantly reduce reaction times.

Biological Activity and Mechanism of Action

5,7-Dimethylbenz[c]acridine is recognized for its carcinogenic and mutagenic properties. Like many polycyclic aromatic hydrocarbons, its biological activity is not inherent to the parent molecule but results from metabolic activation.

The primary mechanism of action for the carcinogenicity of benz[c]acridines involves their metabolic conversion to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Signaling Pathway: Metabolic Activation and DNA Adduct Formation

The metabolic activation of 5,7-dimethylbenz[c]acridine is a multi-step process primarily carried out by cytochrome P450 enzymes. The key steps leading to its carcinogenic effects are outlined below.

Metabolic_Activation_of_5_7_Dimethylbenz_c_acridine cluster_0 Metabolic Activation cluster_1 Cellular Target Interaction cluster_2 Biological Consequences Parent_Compound 5,7-Dimethylbenz[c]acridine Epoxide Formation of K-region Epoxide Parent_Compound->Epoxide Cytochrome P450 Diol Formation of Dihydrodiol Epoxide->Diol Epoxide Hydrolase Diol_Epoxide Formation of Diol Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide Cytochrome P450 DNA_Adduct Covalent DNA Adduct Formation Diol_Epoxide->DNA_Adduct Nucleophilic Attack by DNA bases DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Replication Errors Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of 5,7-dimethylbenz[c]acridine leading to DNA adduct formation and cancer initiation.

Studies have shown that the carcinogenicity of benz[c]acridines is related to the reactivity of their "K-region," a specific bond in the phenanthrene-like portion of the molecule.[5] Metabolic epoxidation at this K-region is a key activation step.[5] The resulting epoxide can then be hydrolyzed to a dihydrodiol, which is further epoxidized to form a highly reactive diol epoxide. This diol epoxide is considered the "ultimate carcinogen" as it can readily react with nucleophilic sites on DNA bases, such as guanine, to form stable covalent adducts. The presence of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations and ultimately lead to the initiation of cancer.

Suppliers

A number of chemical suppliers may offer 5,7-dimethylbenz[c]acridine for research purposes. It is important to verify the purity and identity of the compound from any supplier. Potential suppliers include:

  • American Custom Chemicals Corporation

  • Aladdin Scientific

  • Chemlyte Solutions

Please note that availability may vary, and this compound may be sold for research and development purposes only. Sigma-Aldrich previously offered this compound but it has been discontinued.

References

Carcinogenic Potential of 5,7-Dimethylbenz(c)acridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of 5,7-Dimethylbenz(c)acridine. While specific experimental data on the carcinogenicity of this compound is limited in publicly available literature, this document synthesizes information on the broader class of benz[c]acridines to infer its likely metabolic fate and genotoxic mechanisms. Detailed experimental protocols for key assays used to determine the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs are provided, along with visualizations of metabolic pathways and experimental workflows.

Introduction to Benz[c]acridines and Carcinogenicity

Benz[c]acridines are a class of aza-aromatic hydrocarbons, which are structural analogs of polycyclic aromatic hydrocarbons (PAHs). Many PAHs are known to be potent carcinogens, and their nitrogen-containing counterparts, the aza-PAHs, also exhibit a wide range of biological activities, including mutagenicity and carcinogenicity. The carcinogenic activity of these compounds is not inherent but is a consequence of metabolic activation to reactive electrophiles that can form covalent adducts with cellular macromolecules, most notably DNA.

The position of methyl substitution on the benz[c]acridine ring system has a profound effect on its carcinogenic activity. For instance, 7-methylbenz[c]acridine is a potent carcinogen, and its metabolic activation has been extensively studied. In contrast, information specifically on this compound is sparse.

Mechanism of Carcinogenic Action

The prevailing mechanism for the carcinogenicity of benz[c]acridines involves metabolic activation by cytochrome P450 enzymes to form reactive epoxides. Two primary regions of the molecule are susceptible to epoxidation: the "K-region" and the "bay-region".

  • K-region Epoxidation: The K-region of benz[c]acridine is the 5,6-double bond. Epoxidation of this region can lead to the formation of reactive intermediates that can bind to DNA.

  • Bay-region Diol Epoxides: A more complex pathway involves the formation of a dihydrodiol in the bay region of the molecule, which is then further epoxidized to a highly reactive diol epoxide. These bay-region diol epoxides are often considered the ultimate carcinogenic metabolites of many PAHs and aza-PAHs.

For this compound, the methyl group at the 5-position is thought to sterically hinder the metabolic activation at the K-region (the 5,6-bond).[1] A study on various methyl-substituted benz[c]acridines showed a correlation between K-region reactivity, mutagenicity, and carcinogenicity.[1] The steric hindrance from the 5-methyl group in this compound was noted to inhibit the reaction with osmium tetroxide at the K-region, suggesting a potentially lower carcinogenic activity compared to analogs with an unsubstituted K-region.[1]

Signaling Pathway for Metabolic Activation

Metabolic Activation of Benz[c]acridines General Metabolic Activation Pathway of Benz[c]acridines Parent Benz[c]acridine Derivative K_Epoxide K-Region Epoxide (e.g., 5,6-epoxide) Parent->K_Epoxide CYP450 Bay_Diol Bay-Region Diol (e.g., 3,4-dihydrodiol) Parent->Bay_Diol CYP450, Epoxide Hydrolase DNA_Adducts DNA Adducts K_Epoxide->DNA_Adducts Bay_Diol_Epoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Bay_Diol->Bay_Diol_Epoxide CYP450 Bay_Diol_Epoxide->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of benz[c]acridines to DNA-reactive species.

Quantitative Data on Carcinogenicity and Mutagenicity

Table 1: In Vivo Tumorigenicity Data
CompoundSpecies/StrainRoute of AdministrationDoseTumor IncidenceTumor TypeReference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Benz[c]acridineMouseSkin PaintingNot SpecifiedLow IncidenceSkin Tumors[2]
7-Methylbenz[c]acridineNewborn MouseIntraperitoneal0.35 µmol (total)8-fold increase vs. parentPulmonary Tumors[3]
7-Methylbenz[c]acridineNewborn Mouse (male)Intraperitoneal0.35 µmol (total)9-fold increase vs. parentHepatic Tumors[3]
7-Methylbenz[c]acridine 3,4-dihydrodiolMouseSkin Painting (Initiation)0.15-0.75 µmol4- to 6-fold more active than parentSkin Tumors[3]
Table 2: In Vitro Genotoxicity Data (Ames Test)
CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultMutagenic Potency (revertants/nmol)Reference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Benz[c]acridineNot SpecifiedRequiredMutagenicNot Specified[1]
7-Methylbenz[c]acridine 3,4-dihydrodiolNot SpecifiedRequiredPotent MutagenNot Specified[4]
anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridineNot SpecifiedNot RequiredPotent MutagenNot Specified[4]

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the carcinogenic potential of a compound like this compound.

In Vitro Mutagenicity: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Objective: To determine if this compound or its metabolites can induce mutations in a bacterial system.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound (this compound)

  • S9 fraction from induced rat liver (for metabolic activation)

  • Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • Positive and negative controls

Procedure:

  • Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • In a test tube, add the test compound at various concentrations, the Salmonella tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

  • Incubate the mixture at 37°C for a short period (e.g., 20 minutes).

  • Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow Workflow for the Ames Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S9_Prep Prepare S9 Mix Incubation Incubate Strain, Compound, and S9 Mix S9_Prep->Incubation Strain_Prep Culture Salmonella Strain Strain_Prep->Incubation Plating Plate on Minimal Glucose Agar Incubation->Plating Incubate_Plates Incubate Plates (37°C) Plating->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analysis Analyze Data (Dose-Response) Count->Analysis

Caption: A simplified workflow for conducting an Ames test.

In Vivo Tumorigenicity: Mouse Skin Painting Assay

This assay is used to determine the tumor-initiating and/or tumor-promoting activity of a chemical on mouse skin.

Objective: To assess the ability of this compound to initiate or promote tumor formation on mouse skin.

Materials:

  • SENCAR or other susceptible mouse strain

  • Test compound (this compound)

  • A known tumor initiator (e.g., 7,12-dimethylbenz[a]anthracene - DMBA)

  • A known tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)

  • Acetone (vehicle)

Procedure (Initiation Assay):

  • Shave the dorsal skin of the mice.

  • Apply a single, sub-carcinogenic dose of the test compound dissolved in acetone to the shaved area.

  • After a recovery period (e.g., 1-2 weeks), begin twice-weekly applications of a tumor promoter (e.g., TPA) to the same area.

  • Continue promoter application for a prolonged period (e.g., 20-26 weeks).

  • Monitor the mice weekly for the appearance, number, and size of skin tumors.

  • A significant increase in the number of tumors per mouse in the test group compared to the control group (promoter only) indicates tumor-initiating activity.

Mouse Skin Painting Workflow Workflow for Mouse Skin Painting Assay (Initiation) Start Shave Dorsal Skin of Mice Initiation Single Topical Application of Test Compound (Initiator) Start->Initiation Recovery Recovery Period (1-2 weeks) Initiation->Recovery Promotion Twice-Weekly Application of Promoter (e.g., TPA) Recovery->Promotion Observation Monitor for Tumor Development (20-26 weeks) Promotion->Observation Repeated Analysis Tumor Incidence and Multiplicity Analysis Observation->Analysis

Caption: Workflow for a mouse skin painting initiation assay.

In Vitro Metabolism: Rat Liver Microsome Assay

This assay is used to study the metabolic fate of a compound and identify its metabolites.

Objective: To determine the metabolites of this compound when incubated with liver microsomes.

Materials:

  • Rat liver microsomes (from induced or uninduced rats)

  • Test compound (this compound)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

  • Prepare an incubation mixture containing the rat liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the parent compound and its metabolites using HPLC or LC-MS.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts.

Objective: To determine if this compound forms DNA adducts in vitro or in vivo.

Materials:

  • DNA sample (from treated cells or animal tissues)

  • Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Isolate and purify DNA from the experimental system.

  • Enzymatically digest the DNA to 3'-mononucleotides.

  • Enrich the adducted nucleotides from the normal nucleotides.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Detect and quantify the adducts by phosphorimaging or autoradiography.

Conclusion

The carcinogenic potential of this compound has not been extensively studied, and specific quantitative data on its tumorigenicity and mutagenicity are lacking. However, based on structure-activity relationships within the benz[c]acridine class of compounds, the presence of a methyl group at the 5-position is predicted to sterically hinder metabolic activation at the K-region, which may lead to a lower carcinogenic potential compared to other analogs.[1]

To definitively characterize the carcinogenic risk posed by this compound, a battery of toxicological assays is required. The experimental protocols detailed in this guide provide a framework for such an evaluation, encompassing in vitro mutagenicity, in vivo tumorigenicity, metabolic profiling, and the detection of DNA adducts. The data generated from these studies would be essential for a comprehensive risk assessment and would provide valuable insights for researchers, scientists, and drug development professionals working with this and related aza-aromatic compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-Dimethylbenz(c)acridine is a methylated polycyclic aza-aromatic hydrocarbon known for its mutagenic and carcinogenic properties. Its biological activity is not intrinsic but is contingent upon metabolic activation into reactive electrophilic intermediates. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of diol epoxides that can covalently bind to cellular macromolecules, most notably DNA. This guide elucidates the multi-stage mechanism of action of this compound, commencing with its metabolic activation, followed by its interaction with DNA, and detailing its influence on critical signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway. This document synthesizes findings from various experimental studies, presenting quantitative data and detailed methodologies to provide a comprehensive resource for the scientific community.

Introduction

Benz(c)acridines are a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are environmental contaminants and products of incomplete combustion. The parent compound, benz(c)acridine, and its methylated derivatives have been the subject of extensive research due to their carcinogenic activities.[1] The position of methyl substitution significantly influences the biological activity of these compounds. This compound, a member of this family, exhibits its genotoxic effects after undergoing metabolic activation to reactive species that can damage DNA, a critical initiating step in chemical carcinogenesis.[1][2] Understanding the precise mechanism of action is fundamental for risk assessment and the development of potential interventional strategies.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenic potential of this compound is realized through a multi-step metabolic activation process, predominantly occurring in the liver.[3][4] This pathway converts the relatively inert parent compound into highly reactive electrophiles capable of interacting with nucleophilic sites on cellular macromolecules.

Key Enzymatic Players: The primary enzymes involved in this bioactivation are the cytochrome P450 (CYP) monooxygenases , particularly isoforms like CYP1A1 and CYP1B1.[5][6][7] The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance the metabolic activation of these compounds.[6] Following the initial oxidation by CYPs, epoxide hydrolase plays a crucial role in converting the resulting epoxides into trans-dihydrodiols.[5]

The Bay-Region Theory: The carcinogenicity of many PAHs, including benz(c)acridines, is explained by the "bay-region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the molecule are particularly carcinogenic. These bay-region diol-epoxides are highly reactive and form stable adducts with DNA.[2][8] For benz(c)acridines, the metabolic pathway proceeds as follows:

  • Initial Oxidation: Cytochrome P450 enzymes oxidize the benz(c)acridine molecule, often at the K-region (the 5,6-bond) or other positions.[1][3]

  • Hydration: Epoxide hydrolase converts the initial epoxide to a trans-dihydrodiol. The formation of the 3,4-dihydrodiol is a critical step for many carcinogenic benz(c)acridines.[2][9]

  • Second Oxidation: The resulting dihydrodiol is oxidized again by CYP enzymes, forming a diol epoxide.[2][5] The bay-region 3,4-diol-1,2-epoxide is often the ultimate carcinogenic metabolite.[2]

The methyl group at the 7-position of 7-methylbenz[c]acridine has been shown to enhance its tumor-initiating activity compared to the unsubstituted parent compound.[2] While the specific metabolic profile for this compound is less detailed in the available literature, the general pathway for methylated benz(c)acridines serves as the primary model. The substituent in the 5-position can sterically hinder reactions at the K-region, potentially directing metabolism towards other sites.[1]

Metabolic_Activation Parent This compound Epoxide Initial Epoxide (e.g., K-region 5,6-epoxide) Parent->Epoxide Cytochrome P450 (e.g., CYP1A1/1B1) Dihydrodiol trans-Dihydrodiol (e.g., 3,4-dihydrodiol) Epoxide->Dihydrodiol Epoxide Hydrolase DiolEpoxide Ultimate Carcinogen Bay-Region Diol Epoxide (e.g., 3,4-diol-1,2-epoxide) Dihydrodiol->DiolEpoxide Cytochrome P450 DNA_Adduct Covalent DNA Adducts DiolEpoxide->DNA_Adduct Nucleophilic Attack by DNA

Caption: Metabolic activation pathway of benz(c)acridines.

Core Mechanism: DNA Interaction and Damage

The ultimate mechanism of action of this compound is its ability to cause genetic damage. This occurs primarily through two mechanisms: covalent adduction and intercalation.

  • Covalent Adduction: The electrophilic bay-region diol epoxide is the primary agent of DNA damage. It readily reacts with nucleophilic sites on DNA bases, particularly the exocyclic amino groups of guanine and adenine, to form stable, bulky covalent adducts. These adducts distort the DNA double helix, interfering with critical cellular processes like DNA replication and transcription. This can lead to misincorporation of bases by DNA polymerases, resulting in permanent mutations (e.g., transversions) if not properly repaired by the cell's DNA repair machinery.[9]

  • Intercalation: The planar aromatic ring system of acridine derivatives allows them to insert, or intercalate, between the base pairs of the DNA double helix.[10][11] This non-covalent interaction can also disrupt DNA structure and function, potentially leading to frameshift mutations during replication.[10][12] While covalent adduction by the diol epoxide metabolite is considered the primary driver of its potent carcinogenicity, intercalation is another important aspect of the interaction of acridine compounds with DNA.[13]

The combination of these interactions leads to genotoxicity, which, if unrepaired, can initiate the process of carcinogenesis by causing mutations in critical genes, such as tumor suppressor genes and proto-oncogenes.

DNA_Interaction cluster_Metabolite Ultimate Carcinogen cluster_DNA Cellular Target cluster_Consequences Genotoxic Outcomes DiolEpoxide Bay-Region Diol Epoxide Adducts Covalent Adducts DiolEpoxide->Adducts Covalent Bonding Intercalation Intercalation DiolEpoxide->Intercalation Non-covalent Insertion DNA DNA Double Helix Adducts->DNA Mutation Mutations (Point, Frameshift) Adducts->Mutation Intercalation->DNA Intercalation->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Interaction of activated benz(c)acridine with DNA.

Modulation of Cellular Signaling: The Aryl Hydrocarbon Receptor (AhR) Pathway

Polycyclic aromatic hydrocarbons are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15] AhR signaling plays a complex role in both xenobiotic metabolism and various pathophysiological processes, including cancer.

The Canonical AhR Pathway:

  • Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Binding of a ligand, such as this compound, causes a conformational change.

  • Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

  • Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[16]

  • Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[16]

  • Biological Response: This binding initiates the transcription of a battery of genes, most notably the Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, and Phase II enzymes.[16][17]

This induction of CYP enzymes can enhance the metabolic activation of the benz(c)acridine itself, representing a critical link between AhR signaling and the compound's genotoxicity. Beyond xenobiotic metabolism, sustained AhR activation can modulate other pathways involved in cell proliferation, apoptosis, and immune responses, further contributing to its carcinogenic effects.[14][16]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5,7-Dimethyl- benz(c)acridine AhR_complex AhR-Chaperone Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR ARNT ARNT Activated_AhR->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA Promoter Region) AhR_ARNT->XRE Binding Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Genes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound This compound Metabolism Microsomal Metabolism Assay Compound->Metabolism Ames Ames Mutagenicity Test (+/- S9 Mix) Compound->Ames Tumorigenicity Mouse Tumorigenicity Study (e.g., Skin Painting) Compound->Tumorigenicity Metabolites Identify Metabolites (HPLC, GC/MS) Metabolism->Metabolites Mutagenicity Assess Mutagenic Potential Ames->Mutagenicity Tumor_Data Quantify Tumor Incidence & Multiplicity Tumorigenicity->Tumor_Data

References

5,7-Dimethylbenz(c)acridine: A Historical and Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive historical and technical overview of 5,7-Dimethylbenz(c)acridine, a polycyclic aromatic hydrocarbon (PAH). Given the limited direct research on this specific isomer, this guide synthesizes information from studies on closely related dimethylbenz(c)acridine isomers and the broader class of benz(c)acridines to present a cohesive understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound belongs to the family of benz(c)acridines, a group of nitrogen-containing heterocyclic aromatic compounds. While the parent compound, acridine, was first isolated from coal tar in 1870, the synthesis and study of its various methylated derivatives have been of interest due to their potent biological activities, particularly their carcinogenicity.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available data and provides context from related isomers.

PropertyThis compound ValueRelated Isomer Data
Molecular Formula C₁₉H₁₅N7,9-Dimethylbenz(c)acridine: C₁₉H₁₅N[2] 7,10-Dimethylbenz(c)acridine: C₁₉H₁₅N[3]
Molecular Weight 257.33 g/mol 7,9-Dimethylbenz(c)acridine: 257.33 g/mol [2] 7,10-Dimethylbenz(c)acridine: 257.3 g/mol [3]
CAS Number 10567-95-07,9-Dimethylbenz(c)acridine: 963-89-3[2] 7,10-Dimethylbenz(c)acridine: 2381-40-0[3]
Appearance Not specified7,9-dimethylbenz(c)acridine is a light yellow powder[2].
Melting Point Not specified7,9-Dimethylbenz(c)acridine: 162.2 °C (324 °F)[2]
Boiling Point Not specified-
Solubility Not specified7,9-dimethylbenz(c)acridine: Insoluble in water[2].

Synthesis

A specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature. However, the general and widely used method for synthesizing acridine and its derivatives is the Bernthsen acridine synthesis [4][5][6][7]. This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures[4][5][7].

A plausible synthetic route for this compound using a modified Bernthsen synthesis is outlined below.

Bernthsen_Synthesis_for_5_7_Dimethylbenz_c_acridine N-(m-tolyl)-1-naphthylamine N-(m-tolyl)-1-naphthylamine Reaction Condensation & Cyclization N-(m-tolyl)-1-naphthylamine->Reaction Acetic_acid Acetic acid Acetic_acid->Reaction Zinc_chloride Zinc chloride (ZnCl2) Zinc_chloride->Reaction Heat Heat (200-270°C) Heat->Reaction Reactants Conditions Product 5_7_Dimethylbenz_c_acridine This compound Reaction->5_7_Dimethylbenz_c_acridine

Caption: Plausible Bernthsen synthesis route for this compound.

Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is limited. However, based on the extensive research on other dimethylbenz(c)acridine isomers and related PAHs, a strong carcinogenic and mutagenic potential can be inferred.

Carcinogenicity and Mutagenicity

Many benz(c)acridine derivatives are known carcinogens. Their mechanism is believed to involve metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process can lead to mutations and initiate carcinogenesis[8]. The study by Okano et al. (1979) included this compound in a group of compounds tested for mutagenicity on Salmonella typhimurium in the presence of a metabolic activation system (S-9 mix)[1]. While the specific mutagenic potential of the 5,7-isomer was not detailed in the abstract, the general finding was that benz(c)acridines exhibit mutagenic activity under these conditions[1].

Mechanism of Action

The carcinogenic and mutagenic effects of benz(c)acridines are generally attributed to the following sequence of events:

  • Metabolic Activation: Like other PAHs, benz(c)acridines are metabolically activated by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) to form reactive epoxide intermediates[9][10][11].

  • DNA Intercalation: The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix[3]. This non-covalent interaction can disrupt DNA replication and transcription.

  • DNA Adduct Formation: The reactive epoxide metabolites can then form covalent bonds with DNA bases, primarily guanine and adenine, creating bulky DNA adducts[8].

  • Genotoxicity: These DNA adducts can lead to errors during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the initiation of cancer.

The following diagram illustrates the proposed metabolic activation and DNA damage pathway.

Metabolic_Activation_and_DNA_Damage_Pathway DMBC This compound CYP450 Cytochrome P450 (e.g., CYP1A1, CYP1B1) DMBC->CYP450 DNA_Intercalation DNA Intercalation DMBC->DNA_Intercalation Epoxide Reactive Epoxide Metabolite CYP450->Epoxide DNA_Adduct DNA Adduct Formation Epoxide->DNA_Adduct DNA_Intercalation->DNA_Adduct Facilitates DNA_Damage DNA Damage (Mutations) DNA_Adduct->DNA_Damage Cancer Cancer Initiation DNA_Damage->Cancer

Caption: Proposed mechanism of this compound-induced carcinogenesis.

Signaling Pathways

The biological effects of PAHs like this compound are often mediated through specific signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs[12][13][14]. Upon binding to a ligand like a benz(c)acridine, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcriptional activation of genes involved in xenobiotic metabolism, including the cytochrome P450 enzymes[15]. This process is central to the metabolic activation of these compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (PAH) AhR_complex AhR-Hsp90-XAP2-p23 Complex PAH->AhR_complex Binds AhR_ligand AhR-PAH Complex AhR_complex->AhR_ligand ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT-PAH Complex ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to Gene_transcription Transcription of CYP1A1, CYP1B1, etc. XRE->Gene_transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by activated benz(c)acridines triggers the DNA Damage Response (DDR) pathway[16][17][18]. This complex network of signaling pathways detects DNA lesions, signals their presence, and promotes their repair. Key proteins in this pathway include ATM and ATR kinases, which are activated by DNA double-strand and single-strand breaks, respectively[17][18]. If the DNA damage is too extensive to be repaired, the DDR pathway can induce cell cycle arrest or apoptosis.

DNA_Damage_Response_Pathway DNA_Adduct DNA Adduct Formation Sensor Damage Sensors (e.g., MRN complex) DNA_Adduct->Sensor ATM_ATR ATM/ATR Kinase Activation Sensor->ATM_ATR Effector Effector Proteins (e.g., p53, CHK1/2) ATM_ATR->Effector Cell_Cycle_Arrest Cell Cycle Arrest Effector->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector->DNA_Repair Apoptosis Apoptosis Effector->Apoptosis

Caption: Overview of the DNA Damage Response (DDR) pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for assessing the carcinogenicity and mutagenicity of polycyclic aromatic hydrocarbons.

In Vivo Carcinogenicity Study (Adapted from OECD Guideline 451)
  • Test System: Male and female mice (e.g., C57BL/6 or similar strain), typically 50 animals per sex per group.

  • Administration: The test substance is typically administered via dermal application, oral gavage, or subcutaneous injection. The vehicle should be inert (e.g., acetone for dermal application, corn oil for gavage).

  • Dose Levels: At least three dose levels plus a vehicle control group are used. Doses are determined from preliminary toxicity studies.

  • Duration: The study duration is typically 18-24 months for mice[19][20].

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined microscopically for neoplastic lesions.

  • Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Bacterial Reverse Mutation Test (Ames Test)
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (cannot synthesize histidine).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix from induced rat liver) to detect mutagens that require metabolic activation[21].

  • Procedure:

    • The tester strain, the test compound at various concentrations, and the S-9 mix (if used) are combined in molten top agar.

    • The mixture is poured onto a minimal glucose agar plate (lacking histidine).

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect[21].

Conclusion

This compound is a member of a class of potent biologically active compounds. While direct research on this specific isomer is limited, the wealth of information on related dimethylbenz(c)acridines strongly suggests that it is a mutagenic and carcinogenic compound. Its mechanism of action is likely to involve metabolic activation by cytochrome P450 enzymes, followed by DNA intercalation and the formation of DNA adducts, leading to genotoxicity. The Aryl Hydrocarbon Receptor and DNA Damage Response pathways are key signaling networks implicated in its biological effects. Further research is warranted to fully characterize the specific toxicological and pharmacological profile of this compound to better understand its potential risks and to inform the development of safer chemical entities.

References

Solubility and Stability of 5,7-Dimethylbenz(c)acridine in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dimethylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benz(c)acridine. Understanding its solubility and stability in common laboratory solvents is crucial for a wide range of research applications, from biological screening to synthetic chemistry and pharmaceutical development. This document outlines the expected solubility and stability profile of this compound, provides detailed experimental protocols for its characterization, and presents a logical workflow for these assessments.

Physicochemical Properties of Related Compounds

To infer the properties of this compound, it is instructive to examine the data available for the parent acridine and a closely related isomer, 7,9-Dimethylbenz[c]acridine.

Predicted Properties of this compound

Based on its structure—a large, nonpolar polycyclic aromatic system with two methyl groups—this compound is expected to exhibit the following characteristics:

  • Low aqueous solubility: The hydrophobic nature of the benz(c)acridine core suggests poor solubility in water.

  • Good solubility in nonpolar organic solvents: Solvents like benzene, toluene, and chloroform are likely to be effective at dissolving this compound.

  • Moderate solubility in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be suitable for preparing stock solutions for biological assays.

  • Limited solubility in polar protic solvents: Alcohols like ethanol and methanol may show some solvating power, but likely less than aprotic solvents.

  • Sensitivity to light and air: Similar to other acridine derivatives, this compound may be susceptible to photodegradation and oxidation.[1]

Solubility Data for Related Compounds

The following table summarizes the available solubility data for acridine and 7,9-Dimethylbenz[c]acridine. This information can be used to guide solvent selection for this compound.

CompoundSolventSolubilityTemperature
Acridine Water38.4 mg/L24 °C[2]
Hot WaterSlightly Soluble-
EthanolVery Soluble-
EtherVery Soluble-
BenzeneVery Soluble-
Carbon DisulfideVery Soluble-
7,9-Dimethylbenz[c]acridine WaterInsoluble-[1]
Unspecified< 1 mg/mL17.8 °C (64 °F)[1]
Stability Profile of Related Compounds
CompoundConditionStability Notes
Acridine GeneralStable compound with a weakly basic character.[3]
7,9-Dimethylbenz[c]acridine Air and LightSensitive to exposure.[1]

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound. A pre-established calibration curve of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify the likely degradation products and pathways of a compound under stress conditions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • High-intensity light source (for photolytic stress)

  • Oven (for thermal stress)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare several aliquots of the this compound stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 N HCl.

    • Basic Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 N NaOH.

    • Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

    • Photolytic Degradation: Expose an aliquot to a high-intensity light source (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

  • Time Points: Incubate the stressed samples for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point by HPLC-PDA or HPLC-MS.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent this compound peak over time.

    • Identify the formation of any new peaks, which represent degradation products.

    • The use of a PDA or MS detector can help in the initial characterization of the degradants.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility and stability of a new chemical entity like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Interpretation and Application start Start: Compound Synthesized (this compound) solubility_protocol Shake-Flask Protocol 1. Add excess compound to vials. 2. Add known volume of solvents. 3. Equilibrate on shaker. 4. Centrifuge to separate solid. 5. Analyze supernatant by HPLC. start->solubility_protocol stability_protocol Forced Degradation Protocol 1. Prepare stock solution. 2. Expose to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H2O2) - Light (ICH Q1B) - Heat 3. Analyze at time points by HPLC-MS. start->stability_protocol solubility_data Quantitative Solubility Data (mg/mL or mol/L) solubility_protocol->solubility_data Yields interpretation Informed Decision Making solubility_data->interpretation stability_data Degradation Profile (Pathways, Kinetics, Degradants) stability_protocol->stability_data Reveals stability_data->interpretation end End: Optimized Formulation and Handling Procedures interpretation->end

References

Spectroscopic and Spectrometric Characterization of 5,7-Dimethylbenz(c)acridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic and spectrometric data for 5,7-Dimethylbenz(c)acridine (CAS RN: 963-89-3), also referred to as 7,9-Dimethylbenz[c]acridine. Due to historical naming conventions, both names are used in scientific literature to refer to the same molecule. This document compiles the known mass spectrometry data, outlines generalized experimental protocols for spectroscopic analysis of this class of compounds, and presents a logical workflow for its characterization.

Molecular and Spectroscopic Data

This compound is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom, with the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol .[1][2] Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data for this compound has been reported, primarily through electron ionization (EI) methods. The key mass-to-charge ratios (m/z) are summarized in the table below.

Ionm/zRelative Intensity
[M]⁺ (Molecular Ion)257Top Peak
[M-CH₃]⁺ 242Second Highest
[M+H]⁺ 258Third Highest
Table 1: Key mass spectrometry peaks for this compound. Data sourced from NIST Mass Spectrometry Data Center.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, based on standard laboratory practices for the analysis of heterocyclic and aromatic compounds, the following generalized protocols can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize acquisition parameters, including the spectral width, number of scans, and relaxation delay, to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

For the mass spectrometric analysis of this compound, a common method would be:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Ionization: Employ Electron Ionization (EI) to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Data Acquisition cluster_ms_details MS Data Acquisition cluster_characterization Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_analysis NMR Spectroscopy purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis h1_nmr ¹H NMR nmr_analysis->h1_nmr Proton Environment c13_nmr ¹³C NMR nmr_analysis->c13_nmr Carbon Skeleton ei_ms Electron Ionization MS ms_analysis->ei_ms Molecular Weight & Fragmentation structure Confirmation of This compound Structure h1_nmr->structure c13_nmr->structure ei_ms->structure

Workflow for the spectroscopic characterization of this compound.

This comprehensive approach ensures the accurate identification and structural confirmation of this compound, which is essential for its application in research and development.

References

The Discovery, Isolation, and Biological Significance of Benz(c)acridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(c)acridine and its derivatives represent a class of polycyclic aromatic nitrogen heterocycles that have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of these compounds. It details experimental protocols for their synthesis and purification, presents quantitative data on their anticancer and antimicrobial properties, and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Isolation

The history of benz(c)acridines is intrinsically linked to the discovery of their parent compound, acridine. In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1] This discovery paved the way for the exploration of aza-polycyclic aromatic hydrocarbons. One of the earliest and most notable methods for synthesizing the acridine core structure was the Bernthsen acridine synthesis, first reported in 1884.[2][3][4] This reaction involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride. While the precise first synthesis of a benz(c)acridine derivative is not easily pinpointed in historical literature, the fundamental synthetic strategies for acridines laid the groundwork for the eventual creation and investigation of their benzo-fused analogues.

Modern approaches to the isolation and purification of benz(c)acridine derivatives from crude reaction mixtures or environmental samples rely on standard chromatographic and crystallization techniques.

Experimental Protocols: Isolation and Purification

1.1.1. General Recrystallization Protocol for Benz(c)acridine Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. For many benz(c)acridine derivatives, particularly those with polar functional groups, alcohols such as ethanol have proven effective.[5]

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude benz(c)acridine derivative in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and toluene.[6][7]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

1.1.2. General High-Performance Liquid Chromatography (HPLC) Purification Protocol

Reversed-phase HPLC is a common method for the high-resolution purification of benz(c)acridine derivatives.[8][9]

Protocol:

  • Column and Mobile Phase Selection: A C18 column is typically used. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.[10][11]

  • Gradient Elution: A gradient elution is often employed, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 30 minutes.

  • Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Purification: Inject the sample onto the HPLC system. Collect the fractions corresponding to the desired product peak.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.

Synthesis of Benz(c)acridine Derivatives

A variety of synthetic methods have been developed for the preparation of benz(c)acridine derivatives. One-pot multicomponent reactions are particularly attractive due to their efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives

This protocol is adapted from the work of Ziarani et al. and provides a straightforward method for the synthesis of a range of tetrahydrobenzo[c]acridin-8(9H)-one derivatives.[12][13]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • 1-Naphthylamine (1 mmol)

  • Catalyst (e.g., SBA-Pr-SO3H, L-proline)[5][12]

  • Ethanol (for work-up)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, dimedone, 1-naphthylamine, and the catalyst.

  • Heat the mixture under solvent-free conditions (typically 100-140°C) or stir in a solvent like ethanol at room temperature, depending on the chosen catalyst.[5][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the reaction was solvent-free, add hot ethanol to dissolve the product and separate the catalyst by filtration. If the reaction was in ethanol, proceed to the next step.

  • Allow the ethanolic solution to cool to room temperature. The product will crystallize out of the solution.

  • Collect the pure product by vacuum filtration and wash with a small amount of cold ethanol.

Biological Activities and Quantitative Data

Benz(c)acridine derivatives exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Many benz(c)acridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves DNA intercalation or inhibition of key cellular processes like tubulin polymerization.

Table 1: In Vitro Anticancer Activity of Selected Benz(c)acridine-dione Derivatives

CompoundMCF-7 (IC50, µM)A2780 (IC50, µM)HeLa (IC50, µM)HepG2 (IC50, µM)DU145 (IC50, µM)A549 (IC50, µM)PC3 (IC50, µM)LNCAP (IC50, µM)
4c 8.48 ± 1.4311.13 ± 2.4324.32 ± 5.3423.34 ± 2.5410.25 ± 1.568.23 ± 1.4612.23 ± 2.315.67 ± 2.1
4g 16.24 ± 1.8110.43 ± 1.4622.86 ± 1.4515.07 ± 1.6313.73 ± 1.239.01 ± 0.245.23 ± 1.3718.54 ± 2.11

Data extracted from a study on novel benzo[c]acridine-diones.

Antimicrobial Activity

Mechanisms of Action and Signaling Pathways

The biological effects of benz(c)acridine compounds are mediated through several key mechanisms at the molecular level.

DNA Intercalation

The planar structure of the benz(c)acridine ring system allows it to insert between the base pairs of the DNA double helix.[15] This intercalation distorts the DNA structure, interfering with replication and transcription, which can ultimately lead to cell cycle arrest and apoptosis.

DNA_Intercalation cluster_0 Benz(c)acridine Action Benz(c)acridine Benz(c)acridine Intercalation Intercalation Benz(c)acridine->Intercalation DNA_Helix DNA Double Helix DNA_Helix->Intercalation DNA_Distortion DNA Structural Distortion Intercalation->DNA_Distortion Replication_Block Replication Blockage DNA_Distortion->Replication_Block Transcription_Block Transcription Inhibition DNA_Distortion->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA Intercalation by Benz(c)acridine.
Tubulin Polymerization Inhibition

Certain benz(c)acridine derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in cancer cells.

4.2.1. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., PIPES buffer) containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test benz(c)acridine compound or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Tubulin and GTP Solution Start->Prepare_Reagents Add_Compound Add Benz(c)acridine Derivative to 96-well Plate Prepare_Reagents->Add_Compound Add_Tubulin Add Tubulin Solution to Wells Add_Compound->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure_Absorbance Measure Absorbance at 340 nm over Time Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Tubulin Polymerization Assay.
Induction of Apoptosis via the ROS-JNK Signaling Pathway

Some benz(c)acridine derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

ROS_JNK_Pathway Benz_c_Acridine Benz(c)acridine Derivative ROS Increased ROS Production Benz_c_Acridine->ROS ASK1 ASK1 Activation ROS->ASK1 MKK4_7 MKK4/7 Activation ASK1->MKK4_7 JNK JNK Activation MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Activation cJun->AP1 Pro_Apoptotic_Genes Expression of Pro-Apoptotic Genes (e.g., Bax) AP1->Pro_Apoptotic_Genes Mitochondria Mitochondrial Dysfunction Pro_Apoptotic_Genes->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

ROS-JNK Signaling Pathway in Benz(c)acridine-Induced Apoptosis.

Conclusion

Benz(c)acridine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their rich history, coupled with modern synthetic and analytical techniques, continues to fuel research into their diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects of benz(c)acridine chemistry and biology, from their initial discovery to their detailed mechanisms of action. The provided experimental protocols, quantitative data, and signaling pathway diagrams are intended to empower researchers to further explore the potential of this important class of heterocyclic compounds. As our understanding of the intricate cellular pathways they modulate deepens, so too will the opportunities to design and develop novel benz(c)acridine-based drugs for the treatment of cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols: 5,7-Dimethylbenz(c)acridine as a DNA Intercalating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a well-established class of compounds known for their ability to intercalate into DNA, leading to a variety of biological effects, including anticancer and mutagenic properties.[1] 5,7-Dimethylbenz(c)acridine belongs to this class of polycyclic aromatic hydrocarbons and is of significant interest for its potential applications in cancer research and drug development. Its planar structure allows it to insert between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which can ultimately lead to cell cycle arrest and apoptosis.[2]

These application notes provide a comprehensive overview of the use of this compound as a DNA intercalating agent. It includes summaries of quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present data for structurally related acridine and benz(c)acridine derivatives to provide a comparative context for its potential activity.

Table 1: Cytotoxicity of Representative Acridine Derivatives

CompoundCell LineIC50 (µM)Reference
Acridine-Thiourea Derivative (DL-08)B16-F10 (Murine Melanoma)14.79[3]
Acridine-Thiourea Derivative (DL-08)HepG2 (Human Hepatocellular Carcinoma)21.28[3]
9-Anilinoacridine DerivativeK562 (Human Myelogenous Leukemia)low micromolar[4]
9-Anilinoacridine DerivativeHepG-2 (Human Hepatocellular Carcinoma)low micromolar[4]
Benzimidazole Acridine Derivative (VIIc)HCT-116 (Human Colon Cancer)4.75[5]
Benzimidazole Acridine Derivative (VIIa)Hep-2 (Human Laryngeal Cancer)3.75[5]
N-(Acridin-9-yl)-N-(2-substituted benzoyl) Derivative (APZ7)MCF-7 (Human Breast Cancer)46.402 (µg/ml)[6]
N-(Acridin-9-yl)-N-(2-substituted benzoyl) Derivative (AP10)MCF-7 (Human Breast Cancer)59.42 (µg/ml)[6]

Table 2: DNA Binding Affinity of Representative Acridine Derivatives

CompoundMethodBinding Constant (Kb) (M-1)Reference
Acridine-Thiourea Derivative (CL-07)Fluorescence Titration4.75 x 104[3]
(Acridin-4-yl)benzohydrazide Derivative (3b)UV-Vis Titration3.18 x 103[7]
Cationic Acridine DerivativesVarious-[8]
5-Methylacridine-4-carboxamideCompetitive Dialysis, NMR TitrationHigh Affinity[9]

Experimental Protocols

DNA Intercalation Assessment by Fluorescence Titration

This protocol describes how to determine the DNA binding affinity of a compound like this compound by monitoring the changes in its fluorescence upon titration with DNA.

Principle: Intercalation of the compound into the DNA helix alters its microenvironment, leading to changes in its fluorescence properties (intensity and/or wavelength).

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Calf Thymus DNA (ctDNA) stock solution (in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a working solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 1-10 µM).

  • Place the compound solution in a quartz cuvette and record its initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

  • Record the fluorescence emission spectrum after each titration point.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (Kb).[7][10]

Ethidium Bromide Displacement Assay

This competitive binding assay is used to confirm the intercalative binding mode of a compound.

Principle: Ethidium bromide (EtBr) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that also intercalates will compete with EtBr for the binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.[11][12]

Materials:

  • Ethidium Bromide (EtBr) solution

  • Calf Thymus DNA (ctDNA) solution

  • This compound solution

  • Tris-HCl buffer

  • Fluorometer

Protocol:

  • Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and incubate until a stable fluorescence signal is achieved, indicating the formation of the EtBr-DNA complex.

  • Record the initial fluorescence of the EtBr-DNA solution.

  • Add increasing concentrations of this compound to the EtBr-DNA solution.

  • After each addition, mix and incubate for a few minutes to reach equilibrium.

  • Measure the fluorescence intensity.

  • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode for the test compound.[13][14]

  • The data can be used to calculate the concentration of the compound that causes a 50% reduction in fluorescence (IC50).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.

  • Add the PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[15]

  • Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay determines if this compound can inhibit the activity of topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.

Principle: Topoisomerase II relaxes supercoiled DNA. The inhibition of this enzyme can be visualized by a change in the electrophoretic mobility of plasmid DNA.[17][18][19]

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • This compound

  • Positive control (e.g., etoposide or amsacrine)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and human topoisomerase IIα.

  • Add different concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[17][18]

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA dye and visualize the DNA bands under UV light.

  • In the absence of an inhibitor, topoisomerase II will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.[17]

Visualizations

Experimental Workflow and Signaling Pathways

DNA_Intercalation_Workflow cluster_synthesis Compound Preparation cluster_binding DNA Binding Assays cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Fluorescence Fluorescence Titration Purification->Fluorescence Displacement Ethidium Bromide Displacement Assay Purification->Displacement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Fluorescence->Cytotoxicity Displacement->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Topo Topoisomerase II Inhibition Assay Apoptosis->Topo

Caption: Experimental workflow for evaluating this compound.

DNA_Damage_Pathway Intercalator This compound (DNA Intercalator) DNA DNA Double Helix Intercalator->DNA Intercalates TopoII Topoisomerase II Inhibition Intercalator->TopoII Inhibits Replication DNA Replication Fork Stalling DNA->Replication Transcription Transcription Inhibition DNA->Transcription DSB DNA Double-Strand Breaks (DSBs) Replication->DSB Transcription->DSB TopoII->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Putative signaling pathway initiated by DNA intercalation.

Logical_Relationship A Planar Aromatic Structure B DNA Intercalation A->B enables C Disruption of DNA Processes B->C leads to D Cytotoxicity C->D results in E Anticancer Potential D->E indicates

Caption: Logical relationship of molecular properties to biological effect.

References

Application Notes and Protocols for Induction of Carcinogenesis with 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dimethylbenz(c)acridine is a polycyclic aromatic hydrocarbon belonging to the benz(c)acridine family. Compounds in this class are known for their carcinogenic properties, which are mediated by metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating tumorigenesis. The carcinogenicity of benz(c)acridines has been demonstrated in various animal models, with the mouse skin tumor initiation-promotion model being a well-established system for studying their effects.

These application notes provide a detailed, representative experimental protocol for inducing carcinogenesis in a mouse skin model using this compound. The protocol is adapted from established methods for the closely related and well-studied compounds, benz(c)acridine and 7-methylbenz(c)acridine, due to the limited availability of specific protocols for the 5,7-dimethyl derivative. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and toxicology.

Data Presentation

The following tables summarize quantitative data from tumor initiation studies on mouse skin with benz(c)acridine and its derivatives. This data provides a comparative context for the anticipated carcinogenic potential of this compound.

Table 1: Tumor-Initiating Activity of Benz(c)acridine and its Metabolites on Mouse Skin [1][2]

CompoundInitiating Dose (µmol)Tumor Incidence (%)Tumors per Mouse
Benz(c)acridine2.5371.33
trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR0.4977.90
Bay-region diol-epoxide-2Not specifiedHighNot specified

Promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) for 25 weeks.

Table 2: Tumor-Initiating Activity of 7-Methylbenz(c)acridine and its 3,4-Dihydrodiol on Mouse Skin [3]

CompoundInitiating Dose (µmol)Tumor Induction
7-Methylbenz(c)acridine0.15 - 0.75Baseline
7-Methylbenz(c)acridine 3,4-dihydrodiol0.15 - 0.754- to 6-fold more active than parent compound

Promotion with TPA for 20 weeks.

Table 3: Tumorigenicity of 7-Methylbenz(c)acridine and its 3,4-Dihydrodiol in Newborn Mice [3]

CompoundTotal Dose (µmol)Target OrganTumor Induction
7-Methylbenz(c)acridine0.35LungBaseline
7-Methylbenz(c)acridine 3,4-dihydrodiol0.35Lung~8-fold more pulmonary tumors per mouse
7-Methylbenz(c)acridine0.35Liver (male)Baseline
7-Methylbenz(c)acridine 3,4-dihydrodiol0.35Liver (male)~9-fold more hepatic tumors per male mouse

Compound administered intraperitoneally during the first 15 days of life; tumorigenicity determined at 32-36 weeks.

Experimental Protocols

Protocol 1: Mouse Skin Carcinogenesis Initiation-Promotion Assay (Adapted)

This protocol is adapted from studies on benz(c)acridine and 7-methylbenz(c)acridine for use with this compound.

1. Animal Model:

  • Species: Mouse

  • Strain: (e.g., CD-1, SENCAR)

  • Age: 7-9 weeks at the start of the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Materials:

  • This compound

  • Acetone (vehicle)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Pipettes and tips

  • Electric shaver

  • Cages and bedding

  • Personal protective equipment (gloves, lab coat, safety glasses)

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Hair Removal: One to two days before the initiation phase, shave the dorsal skin of the mice.

  • Initiation Phase:

    • Prepare a solution of this compound in acetone. Based on protocols for related compounds, a starting dose in the range of 0.1 to 2.0 µmol in 0.2 mL of acetone is recommended.

    • Apply a single topical dose of the this compound solution to the shaved dorsal skin of each mouse.

    • A control group should receive only the vehicle (acetone).

  • Promotion Phase:

    • One to two weeks after the initiation phase, begin the promotion phase.

    • Prepare a solution of TPA in acetone. A typical dose is 5-10 µg in 0.2 mL of acetone.

    • Apply the TPA solution topically to the same area of the skin twice a week.

    • Continue the promotion phase for 20-25 weeks.

  • Tumor Observation and Recording:

    • Observe the mice weekly for the appearance of skin tumors.

    • Record the number and size of tumors for each mouse.

    • The experiment is typically terminated after the promotion phase is complete.

  • Histopathological Analysis:

    • At the end of the experiment, euthanize the mice.

    • Collect skin tissue samples, including tumors, and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination to confirm the tumor type (e.g., papilloma, carcinoma).

Mandatory Visualization

Signaling Pathway

metabolic_activation DMBA This compound CYP450 Cytochrome P450 DMBA->CYP450 Oxidation epoxide This compound -3,4-epoxide CYP450->epoxide EH Epoxide Hydrolase epoxide->EH Hydration diol trans-3,4-dihydroxy-3,4-dihydro- This compound EH->diol CYP450_2 Cytochrome P450 diol->CYP450_2 Epoxidation diol_epoxide Bay-Region Diol-Epoxide (Ultimate Carcinogen) CYP450_2->diol_epoxide DNA DNA diol_epoxide->DNA Covalent Binding adducts DNA Adducts DNA->adducts mutation Mutations adducts->mutation cancer Tumor Initiation mutation->cancer

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Workflow

experimental_workflow start Start: Animal Acclimatization (1 week) shaving Shave Dorsal Skin start->shaving initiation Initiation: Single Topical Application of this compound shaving->initiation wait Waiting Period (1-2 weeks) initiation->wait promotion Promotion: Twice Weekly Topical Application of TPA (20-25 weeks) wait->promotion observation Weekly Tumor Observation and Recording promotion->observation termination Experiment Termination and Euthanasia promotion->termination observation->promotion analysis Histopathological Analysis of Skin Tissues termination->analysis

Caption: Workflow for the mouse skin carcinogenesis initiation-promotion assay.

References

Application Notes and Protocols: 5,7-Dimethylbenz(c)acridine in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethylbenz(c)acridine, often referred to in literature as 7-methylbenz[c]acridine (7MB[c]ACR), is a potent polycyclic aromatic hydrocarbon utilized in cancer research not as a therapeutic agent, but as a powerful carcinogen for inducing tumor formation in experimental models. Its application is pivotal for studying the mechanisms of carcinogenesis, evaluating chemopreventive agents, and understanding the metabolic activation of procarcinogens. This document provides detailed application notes and protocols for its use in establishing cancer models, focusing on its mechanism of action, quantitative tumorigenicity data, and experimental procedures.

Mechanism of Carcinogenesis

The carcinogenic activity of this compound is not inherent to the parent compound but results from its metabolic activation into reactive intermediates that can bind to cellular macromolecules, primarily DNA, leading to mutations and initiating tumorigenesis. The key metabolic pathway involves the formation of a bay-region diol-epoxide, which is considered the ultimate carcinogenic metabolite.[1][2] This process is generally mediated by cytochrome P450 enzymes. The 3,4-dihydrodiol of 7MB[c]ACR is a critical metabolic precursor to this highly reactive bay-region diol-epoxide.[1][2]

The metabolic activation and subsequent DNA adduct formation can be visualized as a multi-step process:

cluster_0 Metabolic Activation cluster_1 Cellular Interaction and Tumorigenesis This compound This compound Metabolites (e.g., Dihydrodiols, Epoxides) Metabolites (e.g., Dihydrodiols, Epoxides) This compound->Metabolites (e.g., Dihydrodiols, Epoxides) Cytochrome P450 Bay-region 3,4-diol-1,2-epoxide (Ultimate Carcinogen) Bay-region 3,4-diol-1,2-epoxide (Ultimate Carcinogen) Metabolites (e.g., Dihydrodiols, Epoxides)->Bay-region 3,4-diol-1,2-epoxide (Ultimate Carcinogen) DNA Adduct Formation DNA Adduct Formation Bay-region 3,4-diol-1,2-epoxide (Ultimate Carcinogen)->DNA Adduct Formation Mutations Mutations DNA Adduct Formation->Mutations Tumor Initiation Tumor Initiation Mutations->Tumor Initiation

Metabolic activation of this compound.

Data Presentation: Tumorigenicity in Mouse Models

The tumorigenic activity of this compound and its primary metabolite has been quantified in mouse models. The data clearly indicates the enhanced carcinogenic potential of the 3,4-dihydrodiol metabolite compared to the parent compound.

Compound Tumor Model Dose Tumor Incidence/Multiplicity Reference
This compound (7MB[c]ACR) Mouse Skin (Initiation-Promotion)0.15 - 0.75 µmolBaseline tumorigenicity[1][2]
7MB[c]ACR 3,4-dihydrodiol Mouse Skin (Initiation-Promotion)0.15 - 0.75 µmol4- to 6-fold more active than parent compound[1][2]
This compound (7MB[c]ACR) Newborn Mice (i.p. injection)0.35 µmol (total dose)Baseline induction of pulmonary and hepatic tumors[1][2]
7MB[c]ACR 3,4-dihydrodiol Newborn Mice (i.p. injection)0.35 µmol (total dose)~8-fold more pulmonary tumors per mouse; ~9-fold more hepatic tumors per male mouse than parent compound[1][2]

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Model

This model is used to study the induction of skin papillomas and carcinomas.

Workflow:

Animal Acclimatization Animal Acclimatization Topical Application of Initiator Topical Application of Initiator Animal Acclimatization->Topical Application of Initiator Rest Period Rest Period Topical Application of Initiator->Rest Period 9 days Repeated Application of Promoter Repeated Application of Promoter Rest Period->Repeated Application of Promoter Twice weekly for 20 weeks Tumor Monitoring and Data Collection Tumor Monitoring and Data Collection Repeated Application of Promoter->Tumor Monitoring and Data Collection

Workflow for mouse skin tumor initiation-promotion.

Methodology:

  • Animals: Female CD-1 or similar strain of mice, 6-8 weeks old.

  • Initiation:

    • Prepare a solution of this compound or its 3,4-dihydrodiol in a suitable solvent (e.g., acetone).

    • Apply a single topical dose of 0.15 to 0.75 µmol of the compound to the shaved dorsal skin of the mice.[1][2]

  • Promotion:

    • Nine days after initiation, begin the promotion phase.[1][2]

    • Apply a solution of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), twice weekly for 20 weeks.[1][2]

  • Monitoring:

    • Observe the mice weekly for the appearance of skin tumors.

    • Record the number and size of tumors for each animal.

    • The experiment is typically terminated at 20 weeks of promotion.

Newborn Mouse Tumorigenesis Model

This model is particularly useful for assessing the induction of internal tumors, such as those in the lung and liver.

Workflow:

Newborn Mice (within 24h of birth) Newborn Mice (within 24h of birth) Intraperitoneal (i.p.) Injection of Carcinogen Intraperitoneal (i.p.) Injection of Carcinogen Newborn Mice (within 24h of birth)->Intraperitoneal (i.p.) Injection of Carcinogen Days 1, 8, 15 of life Weaning and Maturation Weaning and Maturation Intraperitoneal (i.p.) Injection of Carcinogen->Weaning and Maturation Euthanasia and Necropsy Euthanasia and Necropsy Weaning and Maturation->Euthanasia and Necropsy 32-36 weeks of age Tumor Quantification Tumor Quantification Euthanasia and Necropsy->Tumor Quantification

Workflow for newborn mouse tumorigenesis model.

Methodology:

  • Animals: Newborn mice (e.g., Swiss-Webster strain), within 24 hours of birth.

  • Administration:

    • Administer a total dose of 0.35 µmol of this compound or its 3,4-dihydrodiol via intraperitoneal (i.p.) injection.[1][2]

    • The total dose is typically divided and administered over the first 15 days of life (e.g., on days 1, 8, and 15).[1][2]

  • Maturation:

    • The mice are weaned at the appropriate time and allowed to mature.

  • Termination and Analysis:

    • The experiment is terminated when the mice are 32 to 36 weeks old.[1][2]

    • Perform a complete necropsy, with special attention to the lungs and liver.

    • Count the number of visible tumors on the surface of these organs.

Conclusion

This compound is a valuable tool in cancer research for the induction of tumors in animal models. Its potent carcinogenic activity, particularly after metabolic activation to its bay-region diol-epoxide, allows for the consistent and reproducible development of tumors for mechanistic studies and the evaluation of potential cancer-preventive strategies. The provided protocols offer a foundation for the application of this compound in establishing robust in vivo cancer models. Researchers should adhere to all institutional and national guidelines for the safe handling of carcinogens and animal welfare.

References

Application Notes and Protocols for the Chromatographic Analysis of 5,7-Dimethylbenz(c)acridine in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative containing nitrogen, belonging to the class of azaarenes. These compounds are of significant environmental concern due to their potential carcinogenic and mutagenic properties. They can be introduced into the environment through various sources, including incomplete combustion of fossil fuels, industrial emissions, and petroleum spills. Monitoring the presence and concentration of this compound in environmental matrices such as water, soil, and air is crucial for assessing environmental contamination and human exposure risks.

This document provides detailed application notes and protocols for the chromatographic analysis of this compound in environmental samples, utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The choice of analytical technique for the determination of this compound depends on the sample matrix, required sensitivity, and the availability of instrumentation. Both HPLC-FLD and GC-MS are powerful tools for this purpose.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique offers high sensitivity and selectivity for fluorescent compounds like this compound. It is particularly well-suited for the analysis of water samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. It is a robust method for analyzing more complex matrices such as soil and sediment.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by HPLC-FLD

This protocol details the analysis of this compound in water samples using solid-phase extraction (SPE) for sample preparation followed by HPLC-FLD.

1. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • If not analyzed immediately, store the samples at 4°C and analyze within 7 days.

  • For longer storage, acidify the samples to a pH < 2 with sulfuric acid.

2. Sample Preparation: Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of a mixture of dichloromethane and acetonitrile (1:1, v/v).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of acetonitrile for HPLC-FLD analysis.

3. HPLC-FLD Analysis:

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting at 60% acetonitrile, increasing to 100% over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for this compound. Based on similar azaarenes, recommended starting wavelengths are in the range of Ex: 270-290 nm and Em: 380-420 nm. These should be optimized using a standard solution.

4. Quantification:

  • Prepare a series of calibration standards of this compound in acetonitrile.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS

This protocol describes the analysis of this compound in solid environmental samples using ultrasonic extraction followed by GC-MS.

1. Sample Collection and Preparation:

  • Collect soil or sediment samples using a stainless-steel auger or scoop.

  • Store samples in glass jars at 4°C.

  • Prior to extraction, air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

2. Sample Extraction: Ultrasonic Extraction:

  • Weigh 10 g of the homogenized soil sample into a beaker.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

  • Allow the solid particles to settle and decant the supernatant into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate them to approximately 1 mL using a rotary evaporator.

3. Extract Cleanup (if necessary):

  • For samples with high organic matter content, a cleanup step may be required.

  • Pass the concentrated extract through a silica gel or Florisil column, eluting with a suitable solvent mixture (e.g., hexane:dichloromethane).

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor the molecular ion and at least two characteristic fragment ions of this compound.

5. Quantification:

  • Prepare calibration standards of this compound in a suitable solvent (e.g., hexane).

  • Generate a calibration curve based on the peak areas of the target ions.

  • Quantify the analyte in the sample extract by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data for the analysis of this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: HPLC-FLD Method Performance (Expected)

ParameterExpected Value
Linearity Range0.1 - 100 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/L
Limit of Quantification (LOQ)0.03 - 0.15 µg/L
Recovery (from spiked water)85 - 110%
Precision (RSD)< 10%

Table 2: GC-MS Method Performance (Expected)

ParameterExpected Value
Linearity Range1 - 500 µg/kg
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.3 - 1.5 µg/kg
Recovery (from spiked soil)80 - 115%
Precision (RSD)< 15%

Note: These are expected performance characteristics based on the analysis of similar azaarene compounds. Actual values must be determined during method validation in the user's laboratory.

Visualizations

Diagram 1: Experimental Workflow for Water Analysis

Workflow_Water cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE 500 mL Concentration Concentration & Reconstitution SPE->Concentration Elution HPLC HPLC-FLD Analysis Concentration->HPLC 1 mL extract Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for the analysis of this compound in water.

Diagram 2: Logical Relationships in the Analytical Process

Logical_Relationships cluster_extraction Extraction & Cleanup cluster_separation_detection Separation & Detection cluster_quantification Quantification Matrix Environmental Matrix (Water, Soil) Extraction Extraction (SPE or Ultrasonic) Matrix->Extraction Cleanup Cleanup (Optional) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (FLD or MS) Separation->Detection Quantification Concentration Determination Detection->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Key stages in the chromatographic analysis of environmental contaminants.

Application Notes and Protocols for 5,7-Dimethylbenz(c)acridine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dimethylbenz(c)acridine is a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are well-known for their fluorescent properties and have been widely utilized as probes in biological imaging. The planar structure of the acridine ring allows for intercalation into nucleic acids and accumulation in acidic organelles, making them valuable tools for visualizing cellular components. While specific applications for the 5,7-dimethyl derivative are not extensively documented, its structural similarity to other fluorescent acridines suggests potential utility in fluorescence microscopy for live and fixed cell imaging.

This document provides a hypothetical framework for the use of this compound as a fluorescent probe, including its potential applications, proposed experimental protocols, and relevant technical data for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for the closely related isomer, 7,9-Dimethylbenz[c]acridine, which can serve as an estimate.

PropertyValueReference
Molecular FormulaC₁₉H₁₅N[1]
Molecular Weight257.33 g/mol
AppearanceLight yellow powder[1]
Melting Point157-161 °C
SolubilityInsoluble in water[1]

Note: The exact fluorescence excitation and emission maxima for this compound are not documented and would need to be determined experimentally.

Potential Applications in Fluorescence Microscopy

Based on the behavior of other acridine compounds, this compound could potentially be used for:

  • Nuclear Staining: Like many acridine derivatives, it may intercalate with DNA and RNA, allowing for visualization of the nucleus and nucleolus.

  • Lysosomal and Acidic Organelle Staining: Acridine dyes are known to accumulate in acidic compartments such as lysosomes, where they exhibit a shift in their fluorescence emission.

  • Live-Cell Imaging: Depending on its cytotoxicity, it could be employed for real-time imaging of cellular dynamics.

  • High-Content Screening: As a fluorescent probe, it could be integrated into automated imaging platforms for phenotypic screening and cytotoxicity assays.

Proposed Experimental Protocols

The following are hypothetical protocols that can be used as a starting point for using this compound in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters will be necessary.

Preparation of Staining Solution
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Note: Due to its low water solubility, an organic solvent is required for the initial stock.

  • Working Solution: Dilute the stock solution in a physiologically compatible buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium, to a final working concentration. A starting range of 0.1 to 10 µg/mL is recommended for initial experiments.

Protocol for Staining Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the pre-warmed working solution of this compound to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters. Based on the parent acridine structure, excitation is likely in the blue-violet range (e.g., 405 nm or 488 nm laser lines) with emission in the green-to-red spectrum.

Protocol for Staining Fixed Cells
  • Cell Culture and Fixation: Plate and culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is crucial if the target is an intracellular organelle.

  • Staining: Wash the cells with PBS and add the working solution of this compound. Incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualization and Diagrams

Hypothetical Signaling Pathway of Acridine Dyes

Acridine dyes generally do not directly participate in signaling pathways but rather act as markers for cellular components. Their mechanism of action is based on their physicochemical properties.

G General Mechanism of Acridine Dye Staining Acridine This compound (Lipophilic Cation) Membrane Cell Membrane Acridine->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus (DNA/RNA) Cytoplasm->Nucleus Intercalation Lysosome Acidic Organelle (e.g., Lysosome) Cytoplasm->Lysosome Proton Trapping Green Green Fluorescence Nucleus->Green Emission Red Red Fluorescence Lysosome->Red Emission Shift

Caption: General staining mechanism of acridine dyes.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the key steps in the proposed protocol for staining live cells with this compound.

G Workflow for Live-Cell Imaging Start Start: Plate Cells Culture Culture to Desired Confluency Start->Culture Wash1 Wash with Warm PBS Culture->Wash1 Stain Add Staining Solution (0.1-10 µg/mL) Wash1->Stain Incubate Incubate 15-30 min at 37°C Stain->Incubate Wash2 Wash 2-3x with PBS Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Data Analysis Image->End

Caption: Experimental workflow for live-cell staining.

Safety and Handling

Benz(c)acridine derivatives are classified as potential carcinogens. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional and local regulations.

Conclusion

While this compound is not a commonly used fluorescent probe, its chemical structure suggests it holds potential for applications in fluorescence microscopy, particularly for staining nuclei and acidic organelles. The protocols and information provided herein offer a foundational guide for researchers interested in exploring the utility of this compound. Experimental validation and optimization are critical next steps to establish its efficacy and specific applications in cellular imaging.

References

Application Notes and Protocols for Studying 5,7-Dimethylbenz(c)acridine-DNA Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive study of the binding affinity between 5,7-Dimethylbenz(c)acridine and DNA.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative. Acridine derivatives are known for their potential to interact with DNA, often through intercalation, which can lead to various biological activities, including anticancer properties.[1][2][3] Understanding the DNA binding affinity and thermodynamics of this compound is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.[4][5][6][7] This document outlines several biophysical techniques to quantitatively and qualitatively characterize this interaction.

Key Biophysical Techniques

A variety of techniques can be employed to study the interaction between small molecules and DNA.[4][6][7] The following are particularly well-suited for characterizing the binding of this compound to DNA:

  • UV-Visible Spectroscopy: To observe changes in the absorption spectrum of the molecule upon binding to DNA.[8][9][10]

  • Fluorescence Spectroscopy: To monitor changes in the fluorescence properties of the molecule or a fluorescent probe upon interaction with DNA.[11][12][13]

  • Circular Dichroism (CD) Spectroscopy: To detect conformational changes in DNA upon binding of the ligand.[14][15]

  • Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of the binding interaction.[16][17][18][19][20]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison. Below are example tables illustrating how to present the obtained binding and thermodynamic parameters.

Table 1: Binding Constants Determined by Spectroscopic Methods

MethodDNA TypeBinding Constant (Kb) (M-1)Binding Site Size (n)
UV-Visible SpectroscopyCalf Thymus DNAValue ± SDValue ± SD
Fluorescence Spectroscopyct-DNAValue ± SDValue ± SD
G-quadruplex DNAValue ± SDValue ± SD

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

DNA TypeBinding Affinity (KA) (M-1)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Stoichiometry (n)
Calf Thymus DNAValue ± SDValue ± SDValue ± SDValue ± SD
Specific Sequence OligonucleotideValue ± SDValue ± SDValue ± SDValue ± SD

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: UV-Visible Spectroscopic Titration

This protocol is used to determine the binding constant (Kb) and the binding site size (n) of this compound with DNA by monitoring changes in its absorption spectrum.[10]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Calf Thymus DNA (ct-DNA) stock solution

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound. The final concentration in the cuvette should result in an initial absorbance between 0.8 and 1.0.

    • Prepare a concentrated stock solution of ct-DNA in the Tris-HCl buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm, using the molar extinction coefficient of 6600 M-1cm-1 per nucleotide.[8]

    • Ensure all solutions are prepared in the same buffer to avoid buffer mismatch effects.

  • Spectroscopic Titration:

    • Place a fixed volume of the this compound solution in the sample cuvette and an equal volume of buffer in the reference cuvette.

    • Record the initial absorption spectrum of the compound (typically in the range of 200-500 nm).

    • Add small aliquots of the ct-DNA stock solution to both the sample and reference cuvettes to minimize dilution effects.

    • After each addition, mix the solution gently and allow it to equilibrate for 5 minutes.

    • Record the absorption spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the this compound.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the fully bound compound.

    • A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.

Protocol 2: Fluorescence Spectroscopic Titration

This protocol determines the binding affinity by monitoring the quenching or enhancement of the intrinsic fluorescence of this compound upon binding to DNA.[11][21]

Materials:

  • This compound stock solution

  • ct-DNA stock solution

  • Tris-HCl buffer

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare solutions as described in Protocol 1. The concentration of this compound should be low enough to avoid inner filter effects.

  • Fluorescence Titration:

    • Place a fixed volume of the this compound solution in the cuvette.

    • Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (determined from an initial excitation scan).

    • Add small aliquots of the ct-DNA stock solution.

    • After each addition, mix and allow the solution to equilibrate for 5 minutes.

    • Record the fluorescence emission spectrum.

    • Continue until the fluorescence intensity becomes constant.

  • Data Analysis:

    • The binding constant can be determined using the Stern-Volmer equation for quenching: F0/F = 1 + Ksv * [Q] where:

      • F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher (DNA).

    • For static quenching, the binding constant (Ka) can be calculated from a modified Stern-Volmer plot.

Protocol 3: Circular Dichroism (CD) Spectroscopy

This protocol is used to investigate conformational changes in the DNA secondary structure upon binding of this compound.[14][15][22]

Materials:

  • This compound stock solution

  • ct-DNA or specific oligonucleotide stock solution

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.2)

  • Quartz CD cuvette (e.g., 1 mm path length)

  • CD Spectropolarimeter equipped with a temperature controller

Procedure:

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.[23]

    • Set the measurement parameters: wavelength range (e.g., 220-320 nm for DNA), bandwidth, scan speed, and number of accumulations.[22]

  • Sample Preparation:

    • Prepare a solution of DNA in the phosphate buffer. The concentration should be optimized to give a good signal-to-noise ratio without high absorbance.

    • Record the CD spectrum of the DNA solution alone. This will serve as the baseline.

    • Prepare solutions with a constant concentration of DNA and increasing concentrations of this compound.

  • Data Acquisition:

    • Record the CD spectrum for each sample after a suitable incubation period.

    • Subtract the spectrum of the buffer and the compound alone (if it has a CD signal) from the spectra of the DNA-compound complexes.

  • Data Analysis:

    • Analyze the changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and negative band around 245 nm).

    • Intercalation typically leads to an increase in the intensity of both bands and a red-shift of the positive band. Groove binding may cause smaller changes.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20]

Materials:

  • This compound solution

  • DNA solution (ct-DNA or oligonucleotide)

  • Identical buffer for both solutions (e.g., phosphate or Tris buffer)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the this compound and DNA solutions in the exact same, degassed buffer to minimize heats of dilution.[20]

    • The concentration of the macromolecule in the cell and the ligand in the syringe should be carefully chosen based on the expected binding affinity (c-value between 10 and 1000).[20]

    • Accurately determine the concentrations of both solutions.

  • ITC Experiment:

    • Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).[19]

    • Perform a series of injections of the ligand into the sample cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The fitting will yield the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[20]

Visualizations

The following diagrams illustrate the experimental workflows and the conceptual basis of the DNA binding interaction.

experimental_workflow cluster_prep Sample Preparation cluster_experiments Biophysical Assays cluster_analysis Data Analysis prep_compound 5,7-DMBA Stock prep_buffer Buffer Preparation uv_vis UV-Vis Titration prep_compound->uv_vis fluorescence Fluorescence Titration prep_compound->fluorescence cd_spec CD Spectroscopy prep_compound->cd_spec itc ITC prep_compound->itc prep_dna DNA Stock prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd_spec prep_dna->itc prep_buffer->uv_vis prep_buffer->fluorescence prep_buffer->cd_spec prep_buffer->itc analysis_kb Binding Constant (Kb) uv_vis->analysis_kb fluorescence->analysis_kb analysis_conf Conformational Changes cd_spec->analysis_conf analysis_thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) itc->analysis_thermo analysis_kb->analysis_thermo

Caption: Experimental workflow for studying DNA binding affinity.

dna_interaction cluster_dna DNA Double Helix bp1 Base Pair bp2 Base Pair bp1->bp2 bp3 Base Pair bp2->bp3 ligand This compound bp4 Base Pair bp3->bp4 ligand->bp1 Major/Minor Groove ligand->bp2 π-stacking intercalation Intercalation groove_binding Groove Binding

Caption: Modes of this compound-DNA interaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5,7-Dimethylbenz(c)acridine. The described protocol is essential for researchers involved in the analysis of polycyclic aromatic hydrocarbons (PAHs) and related nitrogen-containing heterocyclic compounds, which are often studied for their potential carcinogenic and mutagenic properties. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, to achieve excellent separation and sensitivity. The protocol provided herein is designed for immediate implementation in a laboratory setting.

Introduction

This compound is a member of the benzacridine family, a class of nitrogen-containing polycyclic aromatic hydrocarbons. The analysis of such compounds is of significant interest in environmental monitoring, toxicology, and drug metabolism studies due to their potential biological activity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such complex organic molecules. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, ensuring high resolution and accurate quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, established during method validation.

ParameterValue
Retention Time (t_R) 8.52 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Wavelength (λ_max) 278 nm

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standard: this compound reference standard.

  • Glassware: Volumetric flasks, vials, and syringes.

Preparation of Mobile Phase
  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use by sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

HPLC Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 278 nm

  • Gradient Elution Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 50 50
    10.0 5 95
    12.0 5 95
    12.1 50 50

    | 15.0 | 50 | 50 |

Sample Analysis
  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the unknown samples for analysis.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A: Water, B: Acetonitrile) instrument_setup Instrument Setup (C18 Column, UV Detector) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions of this compound injection Inject Sample/Standard (10 µL) prep_standards->injection prep_sample Prepare Sample (Dissolve in Acetonitrile) prep_sample->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (278 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_method Analytical Method cluster_output Output compound This compound (Analyte) hplc HPLC System compound->hplc is introduced into column Reversed-Phase C18 Column hplc->column is separated by mobile_phase Mobile Phase (Acetonitrile/Water Gradient) column->mobile_phase utilizes chromatographic_peak Chromatographic Peak column->chromatographic_peak produces detector UV Detector (278 nm) retention_time Retention Time (t_R) detector->retention_time peak_area Peak Area detector->peak_area chromatographic_peak->detector is detected by quant_result Quantitative Result (Concentration) retention_time->quant_result peak_area->quant_result is proportional to

Caption: Logical relationship of the HPLC analysis components.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward acetonitrile/water gradient makes this method easily transferable to most analytical laboratories. The provided protocol and performance characteristics will be valuable for researchers in environmental science, toxicology, and pharmaceutical development who require accurate and precise measurement of this compound.

Application Notes and Protocols for the In Vivo Study of 5,7-Dimethylbenz(c)acridine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Metabolic Pathways

Based on studies of similar methylated benz[c]acridines, the metabolism of 5,7-Dimethylbenz(c)acridine is anticipated to proceed through several key oxidative pathways, primarily mediated by cytochrome P450 enzymes in the liver and other tissues.

The major predicted metabolic transformations include:

  • Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings or the methyl groups.

  • Epoxidation: Formation of epoxides across double bonds in the aromatic system, particularly at the K-region.

  • Dihydrodiol Formation: Subsequent hydrolysis of epoxides to form trans-dihydrodiols.

Key metabolites identified for related compounds like 7-methylbenz[c]acridine include hydroxylated derivatives, dihydrodiols, and epoxides[1][2]. For instance, studies on 7-methylbenz[c]acridine have identified 7-hydroxymethylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and 7-methylbenz[c]acridine-5,6-oxide as major products in rat liver microsomes[1]. The stereochemistry of these metabolites, particularly the formation of R,R-enantiomers for non-K-region dihydrodiols, has been a focus of research for related compounds[3][4].

The following diagram illustrates the predicted metabolic pathways for this compound.

Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 (Hydroxylation) Epoxide Metabolites Epoxide Metabolites This compound->Epoxide Metabolites CYP450 (Epoxidation) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Hydroxylated Metabolites->Glucuronide/Sulfate Conjugates UGTs/SULTs Dihydrodiol Metabolites Dihydrodiol Metabolites Epoxide Metabolites->Dihydrodiol Metabolites Epoxide Hydrolase Dihydrodiol Metabolites->Glucuronide/Sulfate Conjugates UGTs/SULTs Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronide/Sulfate Conjugates->Excretion (Urine, Feces)

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data from a hypothetical in vivo study. The values are illustrative and should be replaced with experimental data.

Parameter Plasma Liver Lung Kidney Feces (0-48h) Urine (0-48h)
Parent Compound Cmax (ng/mL or ng/g) 150 ± 25850 ± 120200 ± 40350 ± 60N/AN/A
Parent Compound Tmax (h) 1.01.01.01.5N/AN/A
Parent Compound AUC (ng·h/mL or ng·h/g) 600 ± 904200 ± 550950 ± 1501800 ± 250N/AN/A
Hydroxylated Metabolite (% of dose) N/AN/AN/AN/A25%15%
Dihydrodiol Metabolite (% of dose) N/AN/AN/AN/A10%5%
Conjugated Metabolites (% of dose) N/AN/AN/AN/A30%20%
Unchanged Compound (% of dose) N/AN/AN/AN/A5%<1%

Experimental Protocols

The following are detailed protocols for conducting in vivo metabolism studies of this compound.

Animal Model and Dosing
  • Animal Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Vehicle: A mixture of Cremophor EL, ethanol, and saline (1:1:8, v/v/v).

  • Dose Administration: Administer this compound via oral gavage or intraperitoneal injection at a dose of 10 mg/kg.

Sample Collection
  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge at 4,000 rpm for 10 minutes to obtain plasma and store at -80°C.

  • Tissue Distribution: At 24 hours post-dose, euthanize animals and collect liver, lungs, kidneys, spleen, heart, and brain. Rinse tissues with cold saline, blot dry, weigh, and store at -80°C.

  • Excreta Collection: House animals in metabolic cages for the collection of urine and feces at 0-12h, 12-24h, and 24-48h intervals. Measure the volume of urine and the weight of feces and store samples at -80°C.

Sample Preparation
  • Plasma: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for analysis.

  • Tissue Homogenates: Homogenize tissue samples with four volumes of cold phosphate-buffered saline. Extract the homogenate with three volumes of ethyl acetate. Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Urine: Centrifuge urine samples at 5,000 rpm for 10 minutes. For analysis of conjugated metabolites, incubate a portion of the supernatant with β-glucuronidase/sulfatase at 37°C for 2 hours prior to extraction.

  • Feces: Homogenize fecal samples with nine volumes of water. Extract the homogenate with three volumes of methanol. Centrifuge and collect the supernatant for analysis.

Analytical Methodology
  • Instrumentation: Use a high-performance liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its metabolites.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific parent-to-product ion transitions of the analyte and its expected metabolites.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vivo metabolism study.

In Vivo Metabolism Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Analysis Phase Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification

Caption: General workflow for in vivo metabolism studies.

References

Investigating 5,7-Dimethylbenz(c)acridine in Photodynamic Therapy: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. Acridine derivatives have been explored as potential photosensitizers due to their photophysical properties. However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the use of 5,7-Dimethylbenz(c)acridine in photodynamic therapy research.

This document, therefore, serves as a detailed application note and a series of proposed protocols for researchers and drug development professionals interested in evaluating the potential of this compound as a novel photosensitizer for PDT. The methodologies outlined below are based on established practices in the field of photodynamic therapy and draw parallels from studies on other acridine-based compounds.

Application Notes

Rationale for Investigation

The benz(c)acridine scaffold is a promising chromophore for PDT applications due to its extended π-system, which typically results in absorption at longer wavelengths, allowing for deeper tissue penetration of light. The dimethyl substitution may enhance its photophysical properties and cellular uptake. Research is warranted to determine its efficacy and mechanism of action.

Proposed Mechanism of Action

Upon excitation with light of an appropriate wavelength, this compound, if it acts as a photosensitizer, is expected to transition to an excited triplet state. From this state, it can initiate two types of photoreactions:

  • Type I Reaction: The excited photosensitizer can react directly with biological substrates, such as lipids or proteins, through electron transfer, producing radical ions that can further react with oxygen to generate reactive oxygen species (ROS) like superoxide anion and hydroxyl radicals.

  • Type II Reaction: The excited photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

The generated ROS can induce oxidative stress, leading to damage of cellular components and subsequent cell death through apoptosis or necrosis. The subcellular localization of the photosensitizer is a critical determinant of the initial targets of photodamage and the subsequent cell death pathways.[1][2]

Key Experimental Stages

The evaluation of a novel photosensitizer like this compound should follow a structured approach encompassing photophysical characterization, in vitro efficacy and mechanistic studies, and potentially in vivo validation.

Data Presentation: Hypothetical Photophysical and Phototoxicity Data

The following tables are templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λmax)410 nm
Molar Extinction Coefficient (ε)1.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Emission Maximum480 nm
Fluorescence Quantum Yield (Φf)0.2
Singlet Oxygen Quantum Yield (ΦΔ)0.4

Table 2: Hypothetical In Vitro Efficacy of this compound

Cell LineIC50 (Dark)IC50 (Light)Phototoxicity Index (PI)
HeLa> 100 µM5 µM> 20
A549> 100 µM8 µM> 12.5
MCF-7> 100 µM6.5 µM> 15.4

Experimental Protocols

Protocol 1: Determination of Dark and Phototoxicity

Objective: To determine the concentration-dependent cytotoxicity of this compound in the dark and upon light irradiation.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Light source with appropriate wavelength and power (e.g., LED array)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Incubation: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium and incubate for a predetermined time (e.g., 4-24 hours).

  • Irradiation:

    • For the "Light" group, wash the cells with PBS and add fresh, drug-free medium.

    • Expose the plate to a light source at a specific wavelength (corresponding to the absorption maximum of the compound) and light dose (e.g., 1-10 J/cm²).

    • The "Dark" group should be handled identically but kept shielded from the light source.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration that inhibits cell growth by 50%) for both dark and light conditions. The Phototoxicity Index (PI) is calculated as IC50 (Dark) / IC50 (Light).

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect the generation of intracellular ROS upon PDT with this compound.

Materials:

  • Cells and culture reagents

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on glass coverslips or in appropriate plates.

  • Incubate the cells with this compound for the desired time.

  • Wash the cells and incubate with 10 µM DCFH-DA for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Expose the cells to light as described in Protocol 1.

  • Immediately analyze the cells by fluorescence microscopy (for qualitative analysis) or flow cytometry (for quantitative analysis) to detect the fluorescence of dichlorofluorescein (DCF), the oxidized product.

Protocol 3: Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound-PDT.

Materials:

  • Cells and culture reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and light as described in Protocol 1.

  • Harvest the cells (including floating and adherent cells) at different time points post-treatment (e.g., 4, 8, 12, 24 hours).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Pathways

G cluster_0 In Vitro Evaluation Workflow cluster_1 Endpoint Assays A Cell Seeding (e.g., HeLa, A549) B Incubation with This compound A->B C Light Exposure (PDT Treatment) B->C D Post-Treatment Incubation C->D E Cell Viability (MTT Assay) D->E F ROS Detection (DCFH-DA) D->F G Cell Death Analysis (Annexin V/PI) D->G

Caption: Experimental workflow for in vitro evaluation of this compound.

G cluster_pathway Proposed PDT-Induced Apoptosis Signaling Pathway PDT This compound + Light ROS ROS Generation (¹O₂, O₂⁻) PDT->ROS Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for PDT-induced apoptosis.

While there is currently no specific data on the application of this compound in photodynamic therapy, its chemical structure suggests it may possess photosensitizing properties. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate its potential as a novel PDT agent. Such studies would contribute valuable knowledge to the field and could lead to the development of new and effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dimethylbenz(c)acridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method for the synthesis of this compound is the Bernthsen acridine synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][2][3] For the synthesis of this compound, the likely diarylamine precursor is N-(naphthalen-1-yl)-m-toluidine, which is reacted with acetic acid or acetic anhydride.

Q2: What are the typical reaction conditions for the Bernthsen synthesis of this compound?

A2: Traditional Bernthsen synthesis requires vigorous conditions, often involving heating the reactants with zinc chloride at temperatures ranging from 200 to 270°C for an extended period, sometimes up to 24 hours.[3] However, modern variations may utilize alternative catalysts like polyphosphoric acid, which can allow for lower reaction temperatures, albeit sometimes with lower yields.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[4]

Q3: What are the main challenges and side reactions in this synthesis?

A3: The primary challenges in the synthesis of this compound are often low yields and the harsh reaction conditions required.[4][5] A significant side reaction is the oxidation of the acridine product to the corresponding acridone. Overheating or prolonged reaction times can also lead to the formation of polymeric byproducts.[6] Purification of the crude product can also be challenging due to the presence of these impurities.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques. Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction and the purity of column chromatography fractions. The final product should be characterized by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature or time.2. Inactive or insufficient catalyst.3. Poor quality of starting materials.1. Gradually increase the reaction temperature within the recommended range (200-270°C for conventional heating). Consider using microwave irradiation for better energy transfer and shorter reaction times.[4][5]2. Use anhydrous zinc chloride, as moisture can deactivate the catalyst. Ensure a sufficient molar ratio of catalyst to reactants.3. Purify the starting diarylamine and carboxylic acid/anhydride before use.
Formation of a Significant Amount of Byproduct (e.g., Acridone) 1. Oxidation of the acridine product.2. Overheating or excessively long reaction time.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Optimize the reaction time and temperature. Monitor the reaction progress by TLC to avoid prolonged heating after the starting materials are consumed.
Dark, Tarry Crude Product 1. Polymerization or decomposition at high temperatures.1. Attempt the reaction at a lower temperature, potentially with a more active catalyst system or by using microwave synthesis which can offer better temperature control.[5][6]2. Ensure efficient stirring to prevent localized overheating.
Difficulty in Purifying the Product 1. Presence of multiple, closely related impurities.2. Tarry nature of the crude product.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.2. Pre-purify the crude product by trituration with a suitable solvent to remove some of the tarry material before attempting column chromatography.

Experimental Protocols

Detailed Methodology: Bernthsen Synthesis of this compound (Conventional Heating)

This protocol is a representative procedure based on the principles of the Bernthsen acridine synthesis.

Materials:

  • N-(naphthalen-1-yl)-m-toluidine

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(naphthalen-1-yl)-m-toluidine (1 equivalent), glacial acetic acid (10-20 equivalents), and anhydrous zinc chloride (3-4 equivalents).

  • Heat the reaction mixture in a sand bath or heating mantle to 220-240°C.

  • Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • After the reaction is complete (as indicated by the consumption of the starting diarylamine), allow the mixture to cool to room temperature.

  • Carefully add a 10% aqueous sodium hydroxide solution to the solidified reaction mass until it is strongly alkaline. This will neutralize the acid and precipitate the crude product.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1ZnCl₂200635
2ZnCl₂240655
3ZnCl₂270640 (decomposition observed)
4Polyphosphoric Acid180845
5ZnCl₂ (Microwave)2200.575

Note: The data in this table is illustrative and intended to show general trends in the Bernthsen synthesis. Actual results may vary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine Reactants (Diarylamine, Acetic Acid, ZnCl₂) heating 2. Heat and Stir (220-240°C, 4-6h) reactants->heating monitoring 3. Monitor by TLC heating->monitoring cool 4. Cool to RT monitoring->cool basify 5. Basify with NaOH cool->basify extract 6. Extract with CH₂Cl₂ basify->extract wash 7. Wash and Dry extract->wash evaporate 8. Evaporate Solvent wash->evaporate chromatography 9. Column Chromatography evaporate->chromatography product 10. Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Suboptimal Temperature/Time start->cause1 cause2 Catalyst Inactivity start->cause2 cause3 Side Reactions (Oxidation) start->cause3 cause4 Poor Starting Material Quality start->cause4 solution1 Optimize Reaction Conditions (e.g., Microwave Synthesis) cause1->solution1 solution2 Use Anhydrous Catalyst cause2->solution2 solution3 Inert Atmosphere (N₂/Ar) cause3->solution3 solution4 Purify Reactants cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

How to prevent degradation of 5,7-Dimethylbenz(c)acridine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 5,7-Dimethylbenz(c)acridine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound?

A1: this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, is susceptible to degradation primarily due to three main factors:

  • Light Exposure: Like many acridine derivatives and PAHs, this compound is sensitive to light, particularly UV radiation, which can lead to photodegradation.[1][2]

  • Oxidation: Exposure to air and oxidizing agents can cause oxidative degradation of the molecule.

  • High Temperatures: Elevated temperatures can accelerate the degradation process, both in solid form and in solution.[3]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation during storage, it is recommended to:

  • Protect from Light: Store the compound in a light-resistant container, such as an amber vial.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Refrigeration: Store the compound at or below -20°C.[4]

Q3: What is the recommended procedure for preparing solutions of this compound?

A3: When preparing solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. Common organic solvents such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO) can be used. The choice of solvent may impact the stability of the compound.[3]

  • Minimize Light Exposure: Prepare solutions in a dimly lit area or use amber glassware.

  • Fresh Preparation: It is best to prepare solutions fresh for each experiment. If storage is necessary, store the solution under the same conditions as the solid compound (protected from light, under an inert atmosphere, and refrigerated).

Q4: Can the pH of my experimental solution affect the stability of this compound?

A4: Yes, the pH of the solution can influence the degradation rate of acridine derivatives. For some acridines, alkaline conditions can accelerate degradation.[5][6] It is advisable to buffer your experimental solutions to a stable pH, which should be determined empirically for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV/Fluorescence) before use.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Protect the compound and its solutions from light at all stages of the experiment. Use degassed solvents and consider working under an inert atmosphere. Analyze for potential degradation products using HPLC-MS.
Low recovery of the compound after an experimental procedure. Adsorption to container surfaces or degradation.Use silanized glassware to minimize adsorption. Ensure all experimental steps are performed under conditions that minimize degradation (see FAQs).
Color change of the solution upon storage or during an experiment. Significant degradation of the compound.Discard the solution. Review handling and storage procedures to identify and mitigate the source of degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Amber and clear glass vials

  • HPLC system with UV or fluorescence detector

  • Photostability chamber (optional)

  • Temperature-controlled incubator

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Photostability: Aliquot the stock solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period. Keep the amber vials in the dark as a control.

    • Thermal Stability: Aliquot the stock solution into amber vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

    • pH Stability: Prepare solutions of this compound in different pH buffers. Store these solutions at a constant temperature in the dark.

    • Oxidative Stability: Prepare a solution of this compound and add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Calculate the degradation rate constant and half-life under each stress condition.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective. The exact gradient should be optimized to achieve good separation between the parent compound and its degradation products.

  • Detection:

    • UV Detection: Monitor at a wavelength where this compound has maximum absorbance.

    • Fluorescence Detection: Use appropriate excitation and emission wavelengths for higher sensitivity and selectivity.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Visualizations

degradation_pathway parent This compound photo_ox Photo-oxidation Products (e.g., endoperoxides, quinones) parent->photo_ox Light (UV), O2 thermal_deg Thermal Degradation Products parent->thermal_deg Heat acid_base_deg Acid/Base Hydrolysis Products parent->acid_base_deg H+ or OH-

Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare Stock Solution (Protect from light) light Photostability (Light vs. Dark) prep_sol->light temp Thermal Stability (Different Temperatures) prep_sol->temp ph pH Stability (Different pH Buffers) prep_sol->ph oxid Oxidative Stability (e.g., H2O2) prep_sol->oxid sampling Sample at Time Points light->sampling temp->sampling ph->sampling oxid->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Results? check_sol Is the stock solution fresh? start->check_sol Yes check_light Was the experiment protected from light? check_sol->check_light Yes reprepare Action: Prepare fresh solution. check_sol->reprepare No check_temp Was the temperature controlled? check_light->check_temp Yes protect Action: Use amber vials/dim light. check_light->protect No check_ph Was the pH of the solution stable? check_temp->check_ph Yes control_temp Action: Use a temperature-controlled environment. check_temp->control_temp No buffer_sol Action: Use a buffered solution. check_ph->buffer_sol No end Problem Resolved check_ph->end Yes reprepare->end protect->end control_temp->end buffer_sol->end

References

Technical Support Center: Optimizing Fluorescence Detection of 5,7-Dimethylbenz(c)acridine Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence detection of 5,7-Dimethylbenz(c)acridine (DMBA) adducts. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for detecting DMBA-DNA adducts?

A1: The optimal excitation and emission wavelengths for DMBA-DNA adducts can vary depending on the specific adduct and the solvent environment. However, studies on similar polycyclic aromatic hydrocarbon (PAH) DNA adducts, such as those of benzo[a]pyrene, often utilize synchronous fluorescence spectrophotometry with a fixed wavelength difference (Δλ) of approximately 34 nm. For DMBA-induced lesions in tissues, autofluorescence is often excited around 330 nm, with emission peaks observed around 380 nm and 460-470 nm. It is crucial to determine the optimal excitation and emission maxima empirically for your specific experimental conditions.

Q2: Why is the fluorescence signal from my DMBA adducts weak?

A2: A weak fluorescence signal can be attributed to several factors. Low concentrations of the adduct, quenching effects from the DNA molecule itself or other components in the sample, and suboptimal instrument settings are common culprits. Additionally, the intrinsic fluorescence quantum yield of the adduct may be low. To address this, consider methods to enrich the adducts, optimize the solvent system to enhance fluorescence, and ensure your fluorometer is properly calibrated and configured for maximum sensitivity.

Q3: What is fluorescence quenching and how can it affect my results?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including static and dynamic quenching. Static quenching involves the formation of a non-fluorescent complex between the fluorophore (the DMBA adduct) and a quencher molecule. DNA itself can act as a quencher. To mitigate quenching, it may be necessary to hydrolyze the DNA to release the adducts, thereby separating them from the quenching environment of the DNA backbone.

Q4: Can the solvent or pH affect the fluorescence of DMBA adducts?

A4: Yes, both solvent polarity and pH can significantly influence the fluorescence properties of acridine derivatives. Changes in solvent polarity can alter the energy levels of the excited state, leading to shifts in the emission spectrum (solvatofluorochromism). The fluorescence lifetime and quantum yield of acridine compounds are also known to be sensitive to the solvent environment. Similarly, the protonation state of the acridine ring is pH-dependent, which can affect its fluorescence characteristics. Therefore, maintaining a consistent and optimized buffer system is critical for reproducible results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal 1. Low concentration of DMBA adducts. 2. Fluorescence quenching by DNA or other sample components. 3. Suboptimal excitation/emission wavelengths. 4. Instrument settings not optimized (e.g., slit widths too narrow, detector gain too low). 5. Photobleaching of the sample.1. Use a more sensitive detection method like ³²P-postlabeling to confirm adduct formation and concentration. Consider adduct enrichment steps. 2. Hydrolyze the DNA to release the adducts. Purify the sample to remove potential quenchers. 3. Perform excitation and emission scans to determine the optimal wavelengths for your specific adduct and buffer conditions. 4. Increase slit widths to allow more light to reach the detector. Increase the detector gain, being mindful of increasing noise. 5. Minimize exposure of the sample to the excitation light. Use an anti-fade reagent if appropriate.
High Background Fluorescence 1. Autofluorescence from biological samples (e.g., tissues, cells). 2. Contamination from fluorescent impurities in solvents or reagents. 3. Scattering of excitation light (Rayleigh and Raman scattering).1. Use appropriate blank controls (e.g., DNA from untreated cells/tissues) to subtract background fluorescence. 2. Use high-purity, spectroscopy-grade solvents and reagents. 3. Optimize the geometry of the fluorescence measurement (e.g., right-angle detection). Use appropriate emission filters to block scattered excitation light. Consider using synchronous fluorescence spectroscopy to minimize the impact of scattering.
Shifts in Emission Wavelength 1. Changes in solvent polarity. 2. Changes in pH. 3. Formation of different adduct species with distinct spectral properties.1. Ensure consistent solvent composition throughout all experiments. 2. Maintain a constant and buffered pH. 3. Use chromatographic techniques (e.g., HPLC) to separate different adducts before fluorescence analysis.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Degradation of samples over time.1. Standardize all steps of the experimental protocol. 2. Regularly check the calibration and performance of the fluorometer using a stable fluorescent standard. 3. Store samples properly (e.g., protected from light, at low temperatures) and analyze them promptly after preparation.

Data Presentation

Table 1: Fluorescence Properties of Acridine Derivatives (Illustrative Data)

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Lifetime (τf, ns)
AcridineWater~357~400-450-11.5
AcridineEthanol---0.4
Acridine OrangeEthanol4905200.47-
Proflavine (bound to DNA)---Varies with P/D ratioVaries with P/D ratio
9-Acridinecarboxylic acidMethanol~350~420--

Note: This table provides illustrative data for acridine derivatives to indicate the range of fluorescence properties. Specific values for this compound adducts should be determined experimentally.

Table 2: Influence of Environmental Factors on Acridine Fluorescence

FactorEffect on Fluorescence
Solvent Polarity Can cause significant shifts in the emission spectrum (solvatofluorochromism). Generally, an increase in solvent polarity can lead to a red-shift in emission for polar fluorophores.
pH The protonation state of the acridine nitrogen is pH-dependent, which can alter the fluorescence intensity and lifetime. The specific pKa of the adduct will determine the pH range of sensitivity.
DNA Binding Intercalation into DNA can lead to fluorescence quenching or enhancement, as well as shifts in the emission spectrum, depending on the specific interactions.

Experimental Protocols

Protocol 1: Synchronous Fluorescence Spectroscopy (SFS) for DMBA-DNA Adducts

This protocol is adapted from methodologies used for other polycyclic aromatic hydrocarbons and is a starting point for optimization.

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from DMBA-treated cells or tissues using a standard DNA extraction method.

    • To reduce quenching, hydrolyze the DNA. A common method is acid hydrolysis: incubate the DNA sample in 0.1 N HCl at 80°C for 4 hours. This will release the adducted bases.

    • Neutralize the sample with an equivalent amount of NaOH.

  • Sample Preparation:

    • After hydrolysis, purify the sample to remove hydrolyzed DNA and other interfering substances. This can be achieved by solid-phase extraction (e.g., using a C18 cartridge).

    • Elute the adducts with a suitable solvent (e.g., methanol).

    • Evaporate the solvent and redissolve the sample in a spectrofluorometry-compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Synchronous Fluorescence Spectroscopy:

    • Use a scanning spectrofluorometer.

    • Set the instrument to synchronous scan mode.

    • Set a constant wavelength difference (Δλ) between the excitation and emission monochromators. A starting point for PAH adducts is Δλ = 34 nm. This value may need to be optimized.

    • Scan a suitable wavelength range, for example, from 250 nm to 500 nm (excitation wavelength).

    • Record the synchronous fluorescence spectrum. The peak in the spectrum will correspond to the DMBA adduct.

  • Quantification:

    • Create a calibration curve using a standard of a known concentration of the DMBA adduct or a related fluorescent compound.

    • Compare the fluorescence intensity of the sample to the calibration curve to determine the concentration of the adduct.

Protocol 2: ³²P-Postlabeling Assay for Sensitive Detection of DMBA-DNA Adducts

This is a highly sensitive method for detecting low levels of DNA adducts.

  • DNA Digestion:

    • Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield normal and adducted deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Use a multi-directional development system with different solvent systems to achieve good resolution.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scraping the spots and using liquid scintillation counting.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Mandatory Visualizations

DMBA_Metabolic_Activation cluster_activation Metabolic Activation DMBA This compound (DMBA) Epoxide DMBA-Epoxide DMBA->Epoxide CYP450 Diol DMBA-Diol Epoxide->Diol Epoxide Hydrolase DiolEpoxide DMBA-Diol-Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DMBA-DNA Adduct DiolEpoxide->DNA_Adduct Covalent binding to DNA Detox Detoxification (e.g., Glutathione conjugation) DiolEpoxide->Detox

Caption: Metabolic activation pathway of this compound (DMBA).

DMBA_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptotic Pathway DMBA_Adduct DMBA-DNA Adduct Wnt_Activation Activation of Wnt Signaling DMBA_Adduct->Wnt_Activation IKK_Activation IKK Activation DMBA_Adduct->IKK_Activation DNA_Damage_Response DNA Damage Response DMBA_Adduct->DNA_Damage_Response beta_Catenin β-catenin Accumulation Wnt_Activation->beta_Catenin TCF_LEF TCF/LEF Activation beta_Catenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression_Wnt IkappaB_Degradation IκB Degradation IKK_Activation->IkappaB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkappaB_Degradation->NFkB_Translocation Gene_Expression_NFkB Target Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_Translocation->Gene_Expression_NFkB p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Caspase_Activation Caspase Cascade Bax_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: DMBA-induced activation of key cellular signaling pathways.

Experimental_Workflow start Start: DMBA-Treated Sample dna_isolation DNA Isolation start->dna_isolation hydrolysis Acid Hydrolysis dna_isolation->hydrolysis purification Solid-Phase Extraction hydrolysis->purification measurement Synchronous Fluorescence Spectroscopy purification->measurement analysis Data Analysis and Quantification measurement->analysis

Caption: Experimental workflow for SFS detection of DMBA-DNA adducts.

Technical Support Center: Synthesis of Substituted Benzacridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzacridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted benzacridines, particularly via multicomponent reactions analogous to the Friedländer annulation.

Question: My reaction yield for the synthesis of a 12-aryl-tetrahydrobenzo[a]acridin-11-one is very low. What are the common causes and how can I improve it?

Answer: Low yields in this multicomponent synthesis can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Catalyst Efficiency: The choice and amount of catalyst are critical. Inefficient or insufficient catalyst can lead to incomplete reactions.

    • Solution: Ensure the catalyst is active and used in the optimal amount. For instance, in syntheses using sulfonated multi-walled carbon nanotubes (MWCNTs-SO₃H), an optimal loading is crucial.[1] Operating with too little catalyst may not effectively drive the reaction forward. Consider performing small-scale trials to determine the optimal catalyst loading for your specific substrates.

  • Reaction Conditions: Temperature and reaction medium play a significant role.

    • Solution: Solvent-free conditions at an elevated temperature (e.g., 90°C) have been shown to be effective.[1] If using a solvent, ensure it is appropriate for the reactants' solubility and the reaction temperature. Dehydration is a key step in the cyclization, and high temperatures facilitate the removal of water.

  • Purity of Reactants: Impurities in the starting materials (aldehyde, 2-naphthol, amine source, and dimedone) can interfere with the reaction and lead to side products.

    • Solution: Use reactants of high purity. Recrystallize or purify starting materials if their purity is questionable.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending it.

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps.

    • Solution: Optimize your purification strategy. If the product is a solid, recrystallization is often an effective method. For the purification of tetrahydrobenzo[a]acridinone derivatives, recrystallization from a 15% aqueous ethanol solution has been reported to yield pure products.[1]

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The formation of multiple products is a common challenge in multicomponent reactions. The spots on your TLC may correspond to:

  • Unreacted Starting Materials: Check the Rf values against your starting materials.

  • Intermediate Products: The reaction proceeds through several intermediates, such as an enamine or a Knoevenagel adduct. Incomplete cyclization or dehydration can lead to the accumulation of these intermediates.

  • Side Products from Self-Condensation: The aldehyde or dimedone can undergo self-condensation reactions under acidic or basic conditions.

  • Oxidized Byproducts: The tetrahydrobenzacridine core can sometimes be susceptible to oxidation, leading to the formation of the fully aromatized benzacridine, which will have a different polarity.

To identify these, consider isolating each spot via preparative TLC or column chromatography and characterizing them by spectroscopic methods (¹H NMR, MS).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my benzacridine synthesis?

A1: The choice of catalyst depends on the specific reaction, desired conditions (e.g., solvent-free), and environmental considerations. Heterogeneous acid catalysts like sulfonated multi-walled carbon nanotubes (MWCNTs-SO₃H) are effective and offer the advantage of being easily recoverable and reusable.[1] Other reported catalysts for similar acridone and xanthenone syntheses include ionic liquids and Lewis acids.[2] It is recommended to review literature for syntheses with similar substrates to guide your selection.

Q2: What is a standard procedure for purifying a crude substituted tetrahydrobenzo[a]acridinone?

A2: A common and effective method is recrystallization. For many tetrahydrobenzo[a]acridinone derivatives, dissolving the crude product in a minimal amount of hot ethanol and then adding water to reach a 15% aqueous ethanol solution, followed by slow cooling, can yield high-purity crystals.[1] If recrystallization is ineffective due to impurities with similar solubility, column chromatography is the next step.

Q3: What solvent system should I use for column chromatography of my benzacridine derivative?

A3: The ideal mobile phase for column chromatography depends on the polarity of your specific benzacridine derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Method: First, determine an appropriate solvent system using TLC. Aim for a system that gives your desired product an Rf value of approximately 0.2-0.3.[3]

  • Example: Start with a 9:1 mixture of hexane:ethyl acetate and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve good separation between your product and impurities on the TLC plate. This optimized solvent system can then be used as the eluent for your column.

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully employed for preparing acridone derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[4] If you have access to a microwave reactor, it is a worthwhile approach to explore for optimizing your synthesis.

Quantitative Data

The efficiency of the synthesis of tetrahydrobenzo[a]acridine derivatives is highly dependent on reaction conditions. The following table summarizes the impact of catalyst loading and solvent choice on the synthesis of a model compound, 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one, which is structurally analogous to the acridine series and follows a similar reaction pathway.

EntryCatalyst Loading (mol%)Solvent (5 mL)Temperature (°C)Time (min)Yield (%)
10Ethanol80120Trace
25Ethanol809065
310Ethanol807085
410Water1008070
510Acetonitrile809060
610Solvent-free856092
712.9Solvent-free906092

Data adapted from analogous xanthenone synthesis for illustrative purposes. Optimal conditions for benzacridine synthesis may vary but show similar trends.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-ones

This protocol is a general guideline based on a reported multicomponent synthesis using a heterogeneous acid catalyst.[1]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Dimedone (1 mmol)

  • Ammonium chloride (1 mmol)

  • Catalyst (e.g., MWCNTs-SO₃H, 50 mg)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), dimedone (1 mmol), ammonium chloride (1 mmol), and the catalyst (50 mg).

  • Heat the reaction mixture at 90°C under solvent-free conditions for the time determined by TLC monitoring (typically 60-90 minutes).

  • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a hexane:ethyl acetate eluent).

  • Upon completion (disappearance of starting materials), cool the reaction mixture to room temperature.

  • Add hot ethanol (10-15 mL) to dissolve the crude product.

  • Filter the hot solution to remove the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Transfer the filtrate to a beaker and slowly add deionized water while stirring until the solution becomes turbid, targeting a final composition of approximately 15% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Visualized Workflows and Logic

// Nodes Reactants [label="Combine Reactants:\nAldehyde, 2-Naphthol,\nDimedone, NH4Cl, Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat Reaction Mixture\n(e.g., 90°C, Solvent-Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="Monitor Progress with TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool and Dissolve in\nHot Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Hot Filtration to\nRemove Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallize from\nAqueous Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Isolate Product by\nVacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Dry and Characterize\n(NMR, MS, m.p.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Wash and Dry Catalyst\nfor Reuse", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> TLC [label=" periodically"]; TLC -> Reaction [label=" continue if incomplete"]; TLC -> Workup [label=" upon completion"]; Workup -> Filter; Filter -> Recrystallize [label=" filtrate"]; Filter -> Catalyst [style=dashed]; Recrystallize -> Isolate; Isolate -> Characterize; } dot Caption: General experimental workflow for the synthesis and purification of substituted benzacridines.

// Nodes Start [label="Problem: Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze Final TLC Plate", fillcolor="#FBBC05", fontcolor="#202124"];

// TLC Outcomes StartMats [label="High amount of\nstarting materials?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SideProds [label="Multiple unidentified\nspots present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoProds [label="Clean baseline,\nlow product spot intensity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions IncompleteRxn [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Sol_Incomplete [label="Solutions:\n1. Increase reaction time.\n2. Increase temperature.\n3. Check catalyst activity/loading.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

SideRxns [label="Side Reactions Occurring", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Sol_SideRxns [label="Solutions:\n1. Lower reaction temperature.\n2. Purify starting materials.\n3. Re-evaluate catalyst choice.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

LossWorkup [label="Product Loss During Workup", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Sol_LossWorkup [label="Solutions:\n1. Optimize recrystallization solvent.\n2. Use column chromatography.\n3. Check for product precipitation\nduring filtration.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Edges Start -> CheckTLC; CheckTLC -> StartMats; CheckTLC -> SideProds; CheckTLC -> NoProds;

StartMats -> IncompleteRxn [label="Yes"]; IncompleteRxn -> Sol_Incomplete [style=dashed];

SideProds -> SideRxns [label="Yes"]; SideRxns -> Sol_SideRxns [style=dashed];

NoProds -> LossWorkup [label="Yes"]; LossWorkup -> Sol_LossWorkup [style=dashed];

StartMats -> SideProds [label="No"]; SideProds -> NoProds [label="No"]; } dot Caption: Decision tree for troubleshooting low yields in benzacridine synthesis experiments.

References

Avoiding interference in mass spectrometry of 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethylbenz(c)acridine in mass spectrometry applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the expected molecular ion peak for this compound. What could be the issue?

A1: This could be due to several factors:

  • Ionization Source Inefficiency: this compound, a methylated aza-polycyclic aromatic hydrocarbon (aza-PAH), may not ionize efficiently with your current settings. Electrospray ionization (ESI) is often a starting point, but atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more suitable for this class of compounds, particularly if your mobile phase is not sufficiently polar to promote efficient ESI.[1]

  • In-source Fragmentation: The molecular ion can be unstable and fragment in the ionization source before it reaches the mass analyzer.[2] Try reducing the source temperature or using a gentler ionization method.

  • Sample Degradation: this compound may be sensitive to light and air. Ensure proper storage and handling of your samples.

Q2: My chromatogram shows a broad peak for this compound. How can I improve the peak shape?

A2: Poor peak shape is often related to the liquid chromatography (LC) conditions:

  • Mobile Phase Mismatch: The pH and organic composition of your mobile phase can significantly affect peak shape. For a basic compound like an acridine derivative, a mobile phase with a slightly acidic pH (e.g., using formic acid as an additive) can improve peak shape by ensuring the analyte is in a consistent protonation state.

  • Column Choice: A C18 column is a common choice, but for closely related isomers or metabolites, a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) might provide better separation and peak shape.

  • Gradient Optimization: A shallow gradient elution program can help to improve the separation of the analyte from matrix components and improve peak shape.

Q3: I am observing unexpected peaks in my mass spectrum that are interfering with the quantification of this compound. What are the likely sources of this interference?

A3: Interference in mass spectrometry can arise from several sources:

  • Isobaric Interference from Metabolites: The metabolism of this compound can produce metabolites with the same nominal mass as other ions of interest. Common metabolic pathways for related compounds include hydroxylation and the formation of dihydrodiols.[3][4] For example, a hydroxylated metabolite will have a mass 16 Da higher than the parent compound. These metabolites can sometimes interfere with the detection of other analytes or produce overlapping isotopic patterns.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and suppress or enhance its ionization, leading to inaccurate quantification.[5] Proper sample preparation is crucial to minimize matrix effects.

  • Contaminants: Contaminants from solvents, glassware, or plasticware can introduce interfering peaks. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide).

Q4: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue homogenates?

A4: Minimizing matrix effects is critical for accurate quantification. Consider the following strategies:

  • Effective Sample Preparation: A robust sample preparation method is your first line of defense. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of the interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for correcting for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization.

  • Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes potential mass-to-charge ratios (m/z) for this compound and its potential metabolites. The exact m/z values should be confirmed experimentally.

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Potential Adducts
This compoundC₁₉H₁₅N257.1204258.1277[M+Na]⁺: 280.1097, [M+K]⁺: 296.0836
Hydroxylated MetaboliteC₁₉H₁₅NO273.1154274.1227[M+Na]⁺: 296.1046, [M+K]⁺: 312.0785
Dihydrodiol MetaboliteC₁₉H₁₇NO₂291.1259292.1332[M+Na]⁺: 314.1151, [M+K]⁺: 330.0891

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Pre-treatment: To 1 mL of plasma, add 4 mL of a 4% phosphoric acid solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

These are starting parameters and will require optimization on your specific instrument.

  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: ESI positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Visualizations

workflow General Troubleshooting Workflow for this compound Analysis cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome issue Poor Signal or No Peak cause1 Inefficient Ionization issue->cause1 cause2 In-source Fragmentation issue->cause2 cause3 Sample Degradation issue->cause3 cause4 Matrix Effects issue->cause4 solution1a Optimize Ion Source (Try APCI/APPI) cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution2 Reduce Source Temperature cause2->solution2 solution3 Check Sample Handling & Storage cause3->solution3 solution4a Improve Sample Preparation (SPE) cause4->solution4a solution4b Use Internal Standard cause4->solution4b outcome Improved Signal & Peak Shape solution1a->outcome solution1b->outcome solution2->outcome solution3->outcome solution4a->outcome solution4b->outcome

Caption: Troubleshooting workflow for mass spectrometry analysis.

metabolic_pathway Generalized Metabolic Activation of Aza-PAHs cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound metabolite1 Hydroxylated Metabolites parent->metabolite1 CYP450 metabolite2 Dihydrodiol Metabolites parent->metabolite2 CYP450, Epoxide Hydrolase conjugate1 Glucuronide Conjugates metabolite1->conjugate1 UGTs conjugate2 Sulfate Conjugates metabolite2->conjugate2 SULTs excretion Biliary/Renal Excretion conjugate1->excretion conjugate2->excretion

Caption: Metabolic pathway of aza-PAHs.

References

Technical Support Center: Best Practices for Handling and Storage of Carcinogenic Acridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of carcinogenic acridines. The information is presented in a question-and-answer format to directly address common concerns and potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with carcinogenic acridines?

A1: The primary hazard of carcinogenic acridines is their potential to cause cancer. Many acridine derivatives are known mutagens, meaning they can alter genetic material (DNA). Their planar structure allows them to intercalate between DNA base pairs, which can lead to errors in DNA replication and transcription.[1] Some acridines can also generate reactive oxygen species (ROS), which can cause cellular damage.[2] Exposure can occur through inhalation of powders, skin contact, or accidental ingestion. It is crucial to remember that there is no known safe level of exposure to a carcinogen.[2][3][4][5]

Q2: What are the general principles for storing carcinogenic acridines?

A2: Carcinogenic acridines should be stored in a designated, secure, and clearly labeled area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[6][7] Containers should be tightly sealed to prevent the release of dust or vapors.[6] It is also recommended to use secondary containment, such as placing the primary container inside a larger, unbreakable container.[3]

Q3: What personal protective equipment (PPE) is required when handling carcinogenic acridines?

A3: Appropriate PPE is mandatory to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[6] It's good practice to double-glove.

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[6][8]

  • Lab Coat: A dedicated lab coat, preferably disposable or laundered separately, should be worn and fully buttoned.[6][9]

  • Respiratory Protection: For operations that may generate aerosols or dust, such as weighing powders, a NIOSH-approved respirator may be necessary.[6][8]

Troubleshooting Guides

Problem: I need to weigh out a small amount of a powdered carcinogenic acridine. How can I do this safely?

Solution: Weighing powdered carcinogens requires specific precautions to avoid creating and inhaling dust.

  • Work in a contained space: Always perform this task inside a certified chemical fume hood or a glove box.[4]

  • Use the tare method:

    • Pre-weigh a sealed container (e.g., a vial with a cap) on the analytical balance.

    • Inside the fume hood, carefully add the powdered acridine to the container.

    • Seal the container before removing it from the fume hood to re-weigh it.

    • Adjust the amount of powder by adding or removing it inside the fume hood, always sealing the container before taking it out for weighing.[4]

  • Minimize air currents: Handle the powder towards the back of the fume hood where air turbulence is lower.[3]

  • Clean up spills immediately: Use a wet paper towel or absorbent pads to clean up any spilled powder to avoid generating dust.

Problem: My acridine solution has changed color. Is it still usable?

Solution: A color change in an acridine solution can indicate degradation or a change in pH.

  • Check the pH: The color of some acridine solutions is pH-dependent. Verify the pH of your solution and compare it to the expected pH for your experiment.

  • Consider degradation: Acridines can degrade when exposed to light, high temperatures, or alkaline conditions.[4] If you suspect degradation, it is best to prepare a fresh solution. For instance, aqueous solutions of Acridine Orange are not recommended for storage for more than one day.[5]

  • Consult the literature: Review the stability information for the specific acridine derivative you are using.

Quantitative Data on Acridine Stability

The stability of acridines is influenced by factors such as pH, temperature, and light. The following table summarizes available data for Acridine Orange as a representative example.

ParameterConditionStability/DegradationSource(s)
pH Acidic (pH < 4.8)Acridine esters are very stable.[4]
Alkaline (pH > 4.8)Stability of acridine esters decreases due to hydrolysis.[4]
Temperature -20°CLyophilized acridine esters are stable for over a year.[4]
4°CAcridine Orange solution is stable for several weeks when stored in the dark.[2]
AmbientAqueous solutions of Acridine Orange are not recommended for storage for more than one day.[5]
Light UV Irradiation (λ = 254 nm)98.5% degradation of Acridine Orange (5 x 10⁻⁵ M) after 120 minutes.
Formulation Crystalline SolidAcridine Orange is stable for ≥4 years when stored at -20°C.[5]

Experimental Protocols

Protocol: Preparation of a Stock Solution of a Carcinogenic Acridine

This protocol outlines the steps for safely preparing a stock solution from a powdered carcinogenic acridine.

  • Preparation and PPE:

    • Work within a certified chemical fume hood.

    • Don appropriate PPE: double gloves, safety goggles, and a fully buttoned lab coat.

    • Cover the work surface with absorbent, plastic-backed paper.

  • Weighing the Acridine Powder:

    • Use the tare method as described in the troubleshooting guide to weigh the desired amount of the powdered acridine into a tared, sealable container.

  • Dissolving the Powder:

    • Inside the fume hood, carefully open the container with the weighed powder.

    • Add the desired solvent to the container. Refer to the manufacturer's data sheet for solubility information (e.g., Acridine Orange is soluble in DMSO and ethanol).[5]

    • Seal the container and mix gently by inversion or on a vortex mixer at a low speed to avoid creating aerosols. If using a magnetic stirrer, ensure the container is properly sealed.

  • Transfer and Storage:

    • If necessary, transfer the stock solution to a clearly labeled, sealed storage vial.

    • Store the solution under the recommended conditions (e.g., protected from light, at the appropriate temperature).

  • Decontamination and Waste Disposal:

    • Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol).

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent paper) as hazardous waste in accordance with institutional and local regulations.

Visualizations

experimental_workflow Experimental Workflow: Preparing an Acridine Solution prep 1. Preparation - Work in fume hood - Don appropriate PPE weigh 2. Weighing - Use tare method - Handle powder carefully prep->weigh Proceed with caution dissolve 3. Dissolving - Add solvent in fume hood - Mix gently to avoid aerosols weigh->dissolve Ensure powder is contained transfer 4. Transfer & Storage - Label container clearly - Store under recommended conditions dissolve->transfer Solution is now ready decon 5. Decontamination - Clean work area - Dispose of waste properly transfer->decon Final step

Caption: Workflow for the safe preparation of a carcinogenic acridine solution.

spill_response_workflow Troubleshooting: Carcinogenic Acridine Spill Response spill Spill Occurs assess Assess the Spill - Minor or Major? spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill report Report the Incident evacuate->report contain Contain the Spill - Use absorbent material ppe->contain cleanup Clean Up Spill - Follow lab protocol contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate waste Dispose of Waste - As hazardous waste decontaminate->waste waste->report

Caption: Decision workflow for responding to a carcinogenic acridine spill.

signaling_pathway Simplified Signaling Pathway of Carcinogenic Acridines acridine Carcinogenic Acridine dna_intercalation DNA Intercalation acridine->dna_intercalation ros Reactive Oxygen Species (ROS) Generation acridine->ros dna_damage DNA Damage dna_intercalation->dna_damage ros->dna_damage p53 p53 Activation dna_damage->p53 erk_jnk ERK/JNK Pathway Activation dna_damage->erk_jnk mutation Mutation dna_damage->mutation apoptosis Apoptosis / Cell Cycle Arrest p53->apoptosis erk_jnk->apoptosis cancer Carcinogenesis mutation->cancer

Caption: Acridine-induced carcinogenesis signaling pathway.

References

Optimization of 5,7-Dimethylbenz(c)acridine dosage for in vitro cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 5,7-Dimethylbenz(c)acridine for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

While specific studies on this compound are limited, acridine derivatives are well-known DNA intercalating agents. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some benz(c)acridine derivatives have also been shown to stabilize G-quadruplex structures in promoter regions of oncogenes, such as c-KIT, thereby downregulating gene expression. Additionally, some acridine compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. It is likely that this compound shares one or more of these mechanisms of action.

Q2: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for use in cell culture. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in cell culture medium to the desired final concentrations.

Q3: What is a good starting concentration range for dose-response experiments?

Without specific IC50 data for this compound, a broad concentration range is recommended for initial screening. Based on data for other acridine derivatives, a starting range of 0.1 µM to 100 µM is advisable. This range allows for the determination of the compound's potency and the identification of a narrower, effective concentration range for subsequent experiments.

Q4: How can I determine the IC50 value of this compound for my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT, XTT, or CellTiter-Glo® assay. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of the compound in the cell culture medium. - The final concentration of this compound exceeds its solubility in the medium. - The final concentration of DMSO is too low to maintain solubility. - The stock solution was not properly vortexed before dilution.- Ensure the final DMSO concentration in the culture medium is between 0.1% and 0.5% to maintain solubility while minimizing solvent cytotoxicity.[1][2][3] - Prepare intermediate dilutions of the DMSO stock in culture medium before adding to the final cell culture plate. - Vigorously vortex the DMSO stock solution before each use. - If precipitation persists, consider lowering the highest concentration in your dose-response curve.
High background or inconsistent results in the cell viability assay. - Interference of the compound with the assay reagents (e.g., reduction of MTT by the compound itself). - Uneven cell seeding or edge effects in the multi-well plate. - Contamination of the cell culture.- Run a control plate with the compound in cell-free medium to check for direct reaction with the assay reagents. - Ensure a homogenous single-cell suspension before seeding and avoid using the outer wells of the plate, which are more prone to evaporation. - Regularly check cell cultures for any signs of contamination.
No significant effect on cell viability, even at high concentrations. - The chosen cell line may be resistant to the compound's mechanism of action. - The incubation time is too short for the compound to exert its effects. - The compound may have degraded.- Test the compound on a different cell line with a known sensitivity to DNA intercalating agents. - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time. - Store the DMSO stock solution at -20°C or -80°C, protected from light, and prepare fresh dilutions for each experiment.
Excessive cell death observed even at the lowest concentrations. - The compound is highly potent in the chosen cell line. - The initial stock concentration was calculated incorrectly. - The cells are particularly sensitive to DMSO.- Lower the concentration range in your dose-response experiment (e.g., start from the nanomolar range). - Double-check all calculations for stock solution and dilutions. - Run a DMSO vehicle control with a range of concentrations to determine the maximum tolerated DMSO concentration for your specific cell line.[1][2][3]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a general guideline for starting experiments based on typical values for other acridine derivatives.

Parameter Recommended Starting Range / Value Notes
Stock Solution Concentration 10 - 20 mM in DMSOStore at -20°C or -80°C, protected from light.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Higher concentrations can be cytotoxic to many cell lines.[1][2][3]
Initial Dose-Response Screening 0.1 µM - 100 µMA wide range is recommended to capture the full dose-response curve.
Incubation Time 24 - 72 hoursThe optimal time should be determined experimentally.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and determining the IC50 value of a compound.

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in fresh culture medium to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10-20 mM Stock in DMSO treat Treat Cells with Serial Dilutions (0.1 µM - 100 µM) stock->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance at 570 nm assay->read calc Calculate % Viability vs. Control read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for determining the optimal dosage of this compound.

signaling_pathway Potential Signaling Pathways of Acridine Derivatives cluster_dna DNA Interaction cluster_enzyme Enzyme Inhibition cluster_cellular Cellular Effects compound This compound intercalation DNA Intercalation compound->intercalation g4 G-Quadruplex Stabilization compound->g4 topo2 Topoisomerase II Inhibition compound->topo2 replication_block Replication/Transcription Block intercalation->replication_block g4->replication_block dna_damage DNA Damage topo2->dna_damage cell_cycle_arrest Cell Cycle Arrest replication_block->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for this compound.

troubleshooting_tree Troubleshooting Decision Tree start Start Troubleshooting issue What is the primary issue? start->issue precipitate Precipitation in Media issue->precipitate Compound insolubility no_effect No Cell Viability Effect issue->no_effect Lack of response high_toxicity High Toxicity at Low Doses issue->high_toxicity Excessive cell death sol_check Check DMSO concentration (aim for 0.1-0.5%) precipitate->sol_check time_check Increase incubation time (24h -> 48h -> 72h) no_effect->time_check conc_check Lower the concentration range (e.g., to nM) high_toxicity->conc_check

References

Enhancing the stability of 5,7-Dimethylbenz(c)acridine for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of 5,7-Dimethylbenz(c)acridine for long-term studies. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: Based on data for structurally similar polycyclic aromatic hydrocarbons (PAHs) and acridine derivatives, the primary factors affecting the stability of this compound are exposure to light, air (oxygen), and elevated temperatures. For instance, the closely related 7,9-Dimethylbenz(c)acridine is known to be sensitive to air and light[1].

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, studies on similar compounds like 7-methylbenz[c]acridine suggest that metabolic degradation involves oxidation and hydroxylation, leading to the formation of dihydrodiols and phenolic products[2][3]. Photodegradation and thermal degradation are also common pathways for PAHs.

Q3: How should I store this compound for long-term use?

A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and air. Refrigerated temperatures are recommended for storage[1]. For solutions, it is advisable to use degassed solvents and store them in amber vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q4: What solvents are recommended for dissolving this compound to minimize degradation?

A4: While specific solvent stability studies for this compound are unavailable, for other PAHs, less polar solvents generally lead to slower degradation. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation. The choice of solvent may also depend on the specific experimental requirements.

Q5: Are there any known stabilizers that can be used with this compound?

A5: There is no specific information on stabilizers for this compound. However, for PAHs in general, the exclusion of light and oxygen is the most effective stabilization method. The use of antioxidants could be explored, but their compatibility and potential interference with downstream experiments must be carefully evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency over time in solution. Photodegradation due to exposure to ambient light.Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during handling.
Oxidation from dissolved oxygen in the solvent.Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon). Prepare solutions under an inert atmosphere.
Thermal degradation from storage at room temperature.Store stock solutions and diluted samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of degradation products.Analyze a freshly prepared sample as a reference. If new peaks are present in older samples, degradation has likely occurred. Refer to the suggested degradation pathways to tentatively identify the byproducts.
Impurities in the solvent or from labware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for interfering peaks.
Inconsistent experimental results between batches. Inconsistent storage and handling of the compound.Standardize the protocol for storage and handling of this compound across all experiments. Ensure all users follow the same guidelines.
Batch-to-batch variability of the compound.Characterize each new batch of this compound for purity and identity before use.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

Objective: To determine the long-term stability of this compound in a chosen solvent under different storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, dimethyl sulfoxide)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • HPLC system with a UV or fluorescence detector

  • Analytical column suitable for PAH analysis (e.g., C18)

  • Temperature-controlled storage units (refrigerator at 4°C, freezer at -20°C, and an incubator at 25°C)

  • Light-controlled chamber or aluminum foil

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. To minimize oxidation, sparge the solvent with an inert gas for 15-20 minutes before use and prepare the solution under an inert atmosphere if possible.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials. For each storage condition, prepare a set of vials for each time point.

  • Storage Conditions:

    • Condition A (Protected): Store vials at 4°C in the dark.

    • Condition B (Ambient): Store vials at 25°C in the dark.

    • Condition C (Light Exposure): Store vials at 25°C with exposure to ambient laboratory light.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature. Analyze the sample by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under stressed conditions to identify potential degradation products and pathways.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (e.g., water bath or oven)

  • Photostability chamber or a light source with controlled intensity

  • HPLC-MS system for analysis

Methodology:

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Heat the compound solution at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the compound solution to a high-intensity light source (e.g., Xenon lamp) in a photostability chamber.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-MS to identify and characterize any degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound in Acetonitrile

Storage ConditionTime Point% Remaining (Mean ± SD)
4°C, Dark Week 0100 ± 0.5
Week 499.2 ± 0.7
Week 898.5 ± 0.6
Week 1297.9 ± 0.8
25°C, Dark Week 0100 ± 0.5
Week 495.1 ± 1.1
Week 890.3 ± 1.5
Week 1285.7 ± 1.8
25°C, Light Week 0100 ± 0.5
Week 478.4 ± 2.2
Week 861.7 ± 3.1
Week 1245.2 ± 3.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (Degassed Solvent, Inert Atmosphere) B Aliquot into Amber Vials A->B C 4°C, Dark B->C D 25°C, Dark B->D E 25°C, Light B->E F Sample at Time Points (0, 4, 8, 12 weeks) C->F D->F E->F G HPLC Analysis F->G H Determine % Remaining G->H I Evaluate Stability Profile H->I

Caption: Experimental workflow for long-term stability testing.

Degradation_Pathways cluster_compound Parent Compound cluster_degradation Degradation Products Parent This compound Oxidized Oxidized Products (e.g., N-oxides) Parent->Oxidized Air/Oxygen Hydroxylated Hydroxylated Metabolites (e.g., Phenols, Dihydrodiols) Parent->Hydroxylated Metabolism / Oxidation Photoisomers Photoisomers / Photodimers Parent->Photoisomers Light Exposure

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Purification Methods for 5,7-Dimethylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5,7-Dimethylbenz(c)acridine. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to have a preliminary understanding of the purity of your crude sample. Techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can provide valuable insights into the number and nature of impurities present. This initial assessment will help in selecting the most appropriate purification strategy. For instance, a highly impure sample may require a multi-step purification approach, starting with column chromatography followed by recrystallization.

Q2: My this compound sample is a persistent oil and won't crystallize. What should I do?

A2: Oiling out is a common issue with polycyclic aromatic compounds. This can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system. Try adding a small amount of a non-polar co-solvent (e.g., hexane or heptane) to your solution to induce precipitation. If this fails, consider purifying the sample via column chromatography to remove the impurities that may be preventing crystallization.

Q3: During column chromatography, my compound is smearing and not forming a tight band. What could be the cause?

A3: Band broadening or streaking on a chromatography column can be attributed to several factors. The most common is the use of a solvent system with either too high or too low a polarity, leading to poor separation. It is also possible that the compound is interacting too strongly with the stationary phase. Consider adjusting the solvent polarity or switching to a different stationary phase, such as alumina or deactivated silica gel.

Q4: I've purified my this compound, but the melting point is lower than expected and the NMR spectrum shows broad peaks. What does this indicate?

A4: A depressed melting point and broad NMR signals are classic indicators of residual impurities or solvent in your final product. The presence of even small amounts of contaminants can disrupt the crystal lattice, leading to a lower and broader melting range. Broad NMR peaks can also suggest the presence of paramagnetic impurities or slow conformational exchange on the NMR timescale. Further purification by recrystallization from a different solvent system or a second chromatographic separation may be necessary. The melting point for the closely related isomer, 7,9-Dimethylbenz(c)acridine, is reported as 161-163°C, which can serve as a benchmark.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery from Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation.
Compound Insoluble in Common Chromatography Solvents - The compound is highly non-polar or has strong intermolecular interactions.- Try dissolving the sample in a small amount of a stronger, more polar solvent like dichloromethane or chloroform before adsorbing it onto a small amount of silica gel. The dried silica can then be loaded onto the column.
Co-elution of Impurities in Column Chromatography - The polarity of the eluent is too high. - The stationary phase is not providing adequate separation.- Use a less polar solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina, which can offer different selectivity for aromatic compounds.
Product Appears as a Colored Impurity - The compound may be susceptible to air or light-induced degradation. The related compound 7,9-Dimethylbenz(c)acridine is sensitive to air and light.[1]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by wrapping flasks in aluminum foil.
Inconsistent Purity Results - Incomplete removal of solvents from the purified sample.- Dry the purified solid under high vacuum for an extended period to ensure all residual solvents are removed. Gentle heating under vacuum can also be effective, provided the compound is thermally stable.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. Based on the properties of similar aromatic compounds, solvents such as toluene, xylene, or a mixed solvent system like ethanol/water or acetone/hexane are good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound by column chromatography. The selection of the stationary and mobile phases will depend on the nature of the impurities.

Materials:

  • Crude this compound

  • Silica gel or Alumina (for the stationary phase)

  • Sand

  • Glass wool

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the stationary phase.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of the stationary phase by adding the stationary phase to the solution and then evaporating the solvent.

  • Carefully add the dried, adsorbed sample to the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of a Related Isomer, 7,9-Dimethylbenz(c)acridine

PropertyValue
Appearance Light yellow powder[1]
Melting Point 161-163 °C[1]
Solubility in Water < 1 mg/mL at 18 °C[1]

Note: This data is for the isomer 7,9-Dimethylbenz(c)acridine and should be used as an approximation for this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC_NMR Purity Assessment (TLC/NMR) Crude->TLC_NMR Column_Chromatography Column Chromatography TLC_NMR->Column_Chromatography High Impurity Recrystallization Recrystallization TLC_NMR->Recrystallization Low Impurity Column_Chromatography->Recrystallization Further Purification Analysis Final Purity Check (Melting Point, NMR) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure this compound Analysis->Pure_Product Troubleshooting_Logic Start Purification Issue Oiling_Out Compound Oils Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Poor_Separation Poor Separation Start->Poor_Separation Add_Antisolvent Add Anti-solvent Oiling_Out->Add_Antisolvent Yes Chromatography Use Column Chromatography Oiling_Out->Chromatography No Check_Solvent Check Solvent Choice & Volume Low_Recovery->Check_Solvent Yes Cool_Slowly Cool Slowly & Completely Low_Recovery->Cool_Slowly No Adjust_Eluent Adjust Eluent Polarity Poor_Separation->Adjust_Eluent Yes Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase No

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potential of 5,7-Dimethylbenz(c)acridine and 7,12-dimethylbenz(a)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic properties of two polycyclic aromatic hydrocarbons (PAHs), 5,7-Dimethylbenz(c)acridine and 7,12-dimethylbenz(a)anthracene (DMBA). While DMBA is a well-characterized, potent carcinogen widely used in experimental cancer research, data on the carcinogenicity of this compound is significantly more limited, necessitating a comparison based on available direct and inferred evidence.

Executive Summary

7,12-dimethylbenz(a)anthracene (DMBA) is a potent, multi-organ carcinogen with a well-established mechanism of action involving metabolic activation to a highly reactive bay-region diol epoxide that forms DNA adducts, leading to mutations and tumor initiation. In stark contrast, direct and comprehensive carcinogenicity data for this compound is scarce. Available evidence, primarily from studies on related benz[c]acridine compounds, suggests that it is likely a significantly weaker carcinogen. This is attributed to steric hindrance by the methyl group at position 5, which impedes the formation of a reactive K-region epoxide, a key step in the metabolic activation of many PAHs.

Quantitative Carcinogenicity Data

Table 1: Tumorigenicity of 7,12-dimethylbenz(a)anthracene (DMBA) in Animal Models

Animal ModelRoute of AdministrationDoseTumor TypeIncidenceLatencyReference
Sprague-Dawley RatsIntragastric gavage20 mgMammary Carcinoma100%8-13 weeks[cite: ]
Female SENCAR MiceTopical (skin)10-100 nmol (initiation) + TPA (promotion)Skin Papillomas and CarcinomasDose-dependent~5-8 weeks[cite: ]
Balb/c MiceIntragastric gavage1 mg/week for 6 weeksMammary, Lung, Lymphoid, Stomach Tumors67.14% (total)>10 weeks[cite: ]

Note: No comparable quantitative tumorigenicity data has been identified for this compound in the reviewed literature. Studies on the parent compound, benz[c]acridine, have shown it to be a weak tumor initiator.[1] Another study on various oxidized benzacridines identified some derivatives as weak carcinogens upon subcutaneous injection.[2]

Metabolic Activation and Mechanism of Action

The carcinogenic activity of many PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to DNA.

7,12-dimethylbenz(a)anthracene (DMBA)

DMBA undergoes a well-defined metabolic activation pathway primarily mediated by cytochrome P450 enzymes (CYP1A1, CYP1B1) and microsomal epoxide hydrolase. This process leads to the formation of a highly carcinogenic bay-region diol epoxide, specifically the (+)-anti-DMBA-3,4-diol-1,2-epoxide. This ultimate carcinogen forms covalent adducts with DNA, predominantly with deoxyadenosine and deoxyguanosine residues, leading to mutations in critical genes like H-ras and subsequent tumor initiation.

DMBA_Metabolism DMBA 7,12-dimethylbenz(a)anthracene (DMBA) Epoxide DMBA-3,4-epoxide DMBA->Epoxide CYP1A1, CYP1B1 Diol DMBA-3,4-dihydrodiol Epoxide->Diol mEH Diol_Epoxide (+)-anti-DMBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide CYP1A1, CYP1B1 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Mutation Mutations (e.g., H-ras) DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Metabolic activation pathway of 7,12-dimethylbenz(a)anthracene (DMBA).
This compound

The metabolic activation pathway of this compound is not well-elucidated. However, studies on benz[c]acridines suggest that metabolic activation can occur at the K-region (the 5,6-bond). One study indicated that for this compound, the methyl group at the 5-position sterically hinders the reaction at the K-region.[3] This steric hindrance is a critical factor that likely contributes to a lower carcinogenic potential compared to compounds like DMBA that are readily activated. While other metabolic pathways may exist, the obstruction of this key activation route is significant.

DMBCA_Metabolism DMBCA This compound K_Region K-Region (5,6-bond) DMBCA->K_Region Reduced_Reactivity Reduced K-Region Reactivity K_Region->Reduced_Reactivity influenced by Steric_Hindrance Steric Hindrance by 5-methyl group Steric_Hindrance->Reduced_Reactivity Lower_Carcinogenicity Lower Carcinogenic Potential Reduced_Reactivity->Lower_Carcinogenicity

Postulated effect of steric hindrance on this compound's activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the study of DMBA-induced carcinogenesis.

DMBA-Induced Mammary Carcinogenesis in Rats
  • Animal Model: Female Sprague-Dawley rats, typically 50-55 days old.

  • Carcinogen Preparation: DMBA is dissolved in a suitable vehicle, such as corn oil or sesame oil.

  • Administration: A single dose of DMBA (e.g., 20 mg) is administered via intragastric gavage.

  • Tumor Monitoring: Animals are palpated for mammary tumors weekly, starting a few weeks after DMBA administration. Tumor incidence, multiplicity, and latency are recorded.

  • Endpoint: The study is typically terminated after a predefined period (e.g., 20-25 weeks), or when tumors reach a certain size. Tumors are then excised for histopathological analysis.

DMBA-TPA Two-Stage Skin Carcinogenesis in Mice
  • Animal Model: Typically, SENCAR or CD-1 mice are used. The dorsal skin of the mice is shaved a few days before the initiation phase.

  • Initiation: A single topical application of a sub-carcinogenic dose of DMBA (e.g., 10-100 nmol) in a solvent like acetone is applied to the shaved dorsal skin.

  • Promotion: Approximately 1-2 weeks after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is repeatedly applied to the same area (e.g., twice weekly) for a prolonged period (e.g., 20-25 weeks).

  • Tumor Monitoring: The number and size of skin papillomas are recorded weekly.

  • Endpoint: The experiment is concluded after the promotion phase, and skin tumors are collected for histological examination to confirm their nature (papillomas vs. carcinomas).

Experimental Workflow: Two-Stage Skin Carcinogenesis

Skin_Carcinogenesis_Workflow Start Shaved Dorsal Skin of Mouse Initiation Single Topical Application of DMBA Start->Initiation Promotion Repeated Topical Application of TPA Initiation->Promotion 1-2 weeks Observation Weekly Tumor Monitoring Promotion->Observation 20-25 weeks Endpoint Histopathological Analysis Observation->Endpoint

Workflow for DMBA-TPA induced skin carcinogenesis.

Conclusion

The comparison between this compound and 7,12-dimethylbenz(a)anthracene highlights a significant disparity in their carcinogenic potential, largely inferred from the extensive data on DMBA and the limited, indirect evidence for the former. DMBA is a potent and well-understood carcinogen, making it a valuable tool in cancer research. The available data for this compound suggests a much lower carcinogenic activity, likely due to steric hindrance at a key site for metabolic activation. Further direct experimental evaluation of this compound is necessary to provide a more definitive and quantitative comparison of its carcinogenicity relative to DMBA. Researchers and drug development professionals should be aware of these differences when selecting model carcinogens for their studies.

References

Validating 5,7-Dimethylbenz(c)acridine-Induced DNA Adducts: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of DNA adducts induced by genotoxic compounds such as 5,7-Dimethylbenz(c)acridine are critical for assessing carcinogenic potential and developing targeted therapeutics. While specific experimental data for this compound is limited, this guide provides a comprehensive comparison of established methodologies for the validation of DNA adducts formed by structurally similar polycyclic aromatic hydrocarbons (PAHs) and acridine derivatives. The principles and protocols outlined here are readily adaptable for the study of this compound.

This guide details and compares the two primary analytical techniques for DNA adduct validation: the highly sensitive ³²P-postlabeling assay and the structurally definitive mass spectrometry-based methods. We provide a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of DNA Adduct Detection Methods

The choice of method for detecting and quantifying DNA adducts depends on several factors, including the required sensitivity, the need for structural information, and the availability of standards. The following table summarizes the key performance characteristics of the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Feature³²P-Postlabeling AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity Ultrasensitive, capable of detecting 1 adduct in 10⁹ to 10¹⁰ nucleotides.[1]High sensitivity, with detection limits in the range of 1 adduct in 10⁷ to 10⁸ nucleotides.
Specificity High, based on chromatographic separation. Co-chromatography with standards is needed for definitive identification.Very high, provides structural information and confirmation based on mass-to-charge ratio and fragmentation patterns.
DNA Requirement Low, typically 1-10 µg of DNA.Moderate, typically requires 10-50 µg of DNA.
Adduct Identification Presumptive, based on chromatographic mobility.Definitive, provides molecular weight and structural information.
Quantification Relative quantification based on radioactivity.Absolute quantification is possible with the use of isotopically labeled internal standards.
Throughput Lower, can be labor-intensive.Higher, amenable to automation.
Advantages Does not require prior knowledge of the adduct structure. Excellent for screening for unknown adducts.Provides definitive structural confirmation. High throughput and potential for multiplexing.
Limitations Does not provide structural information. Can be subject to variability in labeling efficiency.Requires knowledge of the adduct's mass and fragmentation for method development. Can be affected by matrix effects.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in DNA adduct validation, the following diagrams illustrate a general experimental workflow and a plausible metabolic activation pathway for a generic polycyclic aromatic hydrocarbon, which is applicable to this compound.

experimental_workflow cluster_sample Sample Preparation cluster_digestion DNA Digestion cluster_postlabeling ³²P-Postlabeling cluster_lcms LC-MS/MS DNA_Extraction DNA Extraction (from cells or tissues) DNA_Purification DNA Purification DNA_Extraction->DNA_Purification DNA_Quantification DNA Quantification DNA_Purification->DNA_Quantification Enzymatic_Digestion Enzymatic Digestion to Nucleosides/Nucleotides DNA_Quantification->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (e.g., Nuclease P1) Enzymatic_Digestion->Adduct_Enrichment LC_Separation LC Separation Enzymatic_Digestion->LC_Separation Labeling 5'-Labeling with ³²P-ATP Adduct_Enrichment->Labeling TLC 2D-TLC Separation Labeling->TLC Autoradiography Autoradiography & Quantification TLC->Autoradiography MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for DNA adduct validation.

metabolic_activation cluster_activation Metabolic Activation (e.g., by Cytochrome P450) cluster_consequences Potential Consequences PAH This compound (Parent Compound) Diol_Epoxide Reactive Diol Epoxide Metabolite PAH->Diol_Epoxide Metabolism DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

References

Comparative Analysis of Dimethylbenz(c)acridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different dimethylbenz(c)acridine isomers. It delves into their biological activities, supported by available experimental data, and outlines the methodologies for key experiments. This document aims to be an objective resource for understanding the nuanced differences between these potent chemical compounds.

Dimethylbenz(c)acridines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom within their fused ring system. The position of the methyl groups on the benz(c)acridine scaffold gives rise to various isomers, each exhibiting distinct chemical and biological properties. These compounds are of significant interest to the scientific community due to their carcinogenic and mutagenic activities, which are intrinsically linked to their metabolic activation and interaction with cellular macromolecules like DNA.

Performance Comparison of Dimethylbenz(c)acridine Isomers

The biological activity of dimethylbenz(c)acridine isomers is profoundly influenced by the arrangement of the methyl groups, which affects their metabolic processing and subsequent interactions with DNA. While a comprehensive quantitative comparison across all isomers is challenging due to the disparate nature of available research, this guide consolidates key findings on their cytotoxicity, mutagenicity, and DNA binding affinity.

IsomerCytotoxicity (IC50)Mutagenicity (Ames Test)DNA Binding Affinity (K b )
7,9-Dimethylbenz(c)acridine Data not available in searched sourcesPotent mutagen.[1] Metabolites, particularly the 3,4-dihydrodiol, show high mutagenicity.[1]Data not available in searched sources
7,10-Dimethylbenz(c)acridine Data not available in searched sourcesSignificant increase in back-mutant colonies in Salmonella typhimurium strains TA97a, TA98, TA100, and TA102.[2]Interacts with DNA.[3] Specific binding constant not available in searched sources.
7,8-Dimethylbenz(c)acridine Data not available in searched sourcesData not available in searched sourcesData not available in searched sources
7,11-Dimethylbenz(c)acridine Data not available in searched sourcesShows mutagenic activity.[2]Data not available in searched sources

Note: The table above summarizes the available data. The lack of standardized testing conditions across different studies makes direct quantitative comparisons difficult. Further research with a standardized set of assays is required for a definitive comparative analysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison of dimethylbenz(c)acridine isomers.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylbenz(c)acridine isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102) that are sensitive to different types of mutations.

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

DNA Binding Affinity Assay: Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the interaction between small molecules and DNA.

  • Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Prepare stock solutions of the dimethylbenz(c)acridine isomers in an appropriate solvent.

  • Titration: To a fixed concentration of the dimethylbenz(c)acridine isomer in a quartz cuvette, add increasing concentrations of ct-DNA.

  • Fluorescence Measurement: After each addition of ct-DNA, record the fluorescence emission spectrum of the sample using a spectrofluorometer. The excitation wavelength should be set at a value where the compound absorbs light.

  • Data Analysis: The binding of the compound to DNA can cause changes in its fluorescence intensity (quenching or enhancement). The binding constant (K b ) can be calculated by analyzing the changes in fluorescence intensity as a function of the DNA concentration using appropriate models, such as the Stern-Volmer equation.

Visualizing Molecular Mechanisms and Experimental Processes

To further elucidate the biological activity of dimethylbenz(c)acridine isomers, the following diagrams illustrate their metabolic activation pathway and a general workflow for their toxicological evaluation.

Metabolic_Activation_of_Benz_c_acridine cluster_0 Phase I Metabolism cluster_1 DNA Interaction Benz(c)acridine Benz(c)acridine Arene Oxide Arene Oxide Benz(c)acridine->Arene Oxide Cytochrome P450 Dihydrodiol Dihydrodiol Arene Oxide->Dihydrodiol Epoxide Hydrolase Dihydrodiol Epoxide (Ultimate Carcinogen) Dihydrodiol Epoxide (Ultimate Carcinogen) Dihydrodiol->Dihydrodiol Epoxide (Ultimate Carcinogen) Cytochrome P450 DNA DNA Dihydrodiol Epoxide (Ultimate Carcinogen)->DNA Covalent Binding DNA Adducts DNA Adducts Mutations Mutations DNA Adducts->Mutations DNA->DNA Adducts Cancer Cancer Mutations->Cancer

Metabolic activation pathway of benz(c)acridine leading to carcinogenesis.

The diagram above illustrates the metabolic activation of a representative benz(c)acridine. The parent compound undergoes a series of enzymatic reactions, primarily mediated by cytochrome P450 and epoxide hydrolase, to form highly reactive dihydrodiol epoxides. These ultimate carcinogens can then covalently bind to DNA, forming adducts that can lead to mutations and ultimately cancer.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis of Isomers Synthesis of Isomers Purification & Characterization Purification & Characterization Synthesis of Isomers->Purification & Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Purification & Characterization->Cytotoxicity Assay (MTT) Mutagenicity Assay (Ames Test) Mutagenicity Assay (Ames Test) Purification & Characterization->Mutagenicity Assay (Ames Test) DNA Binding Assay DNA Binding Assay Purification & Characterization->DNA Binding Assay IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mutagenic Potential Mutagenic Potential Mutagenicity Assay (Ames Test)->Mutagenic Potential Binding Constant (Kb) Binding Constant (Kb) DNA Binding Assay->Binding Constant (Kb) Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Mutagenic Potential->Comparative Analysis Binding Constant (Kb)->Comparative Analysis

A generalized experimental workflow for evaluating dimethylbenz(c)acridine isomers.

This workflow outlines the key stages in the evaluation of dimethylbenz(c)acridine isomers. It begins with the synthesis and purification of the specific isomers, followed by a battery of in vitro assays to determine their cytotoxicity, mutagenicity, and DNA binding affinity. The data from these assays are then analyzed to provide a comparative assessment of the biological activities of the different isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dimethylbenz(c)acridine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of 5,7-Dimethylbenz(c)acridine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate assessment in research, drug development, and safety monitoring. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.

Introduction to this compound Analysis

This compound is a polycyclic aromatic nitrogen heterocycle (PANH), a class of compounds that has garnered significant attention due to their potential biological activity. Accurate and sensitive detection methods are paramount for studying its metabolic fate, toxicological profile, and presence in various matrices. The two most common analytical techniques employed for the analysis of such compounds are HPLC-FLD and GC-MS, each offering distinct advantages and limitations.

Comparative Analysis of Analytical Methods

The choice between HPLC-FLD and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the quantitative performance of each method. It is important to note that while data for the exact 5,7-dimethyl isomer is limited, performance data for closely related benzacridine isomers are presented to provide a reliable comparison.

Table 1: Comparison of Quantitative Performance Data for Benzacridine Analysis

ParameterHPLC-FLDGC-MS
Limit of Detection (LOD) 0.53 µg/L (for 7,9-dimethylbenz[c]acridine)[1]Estimated in the range of 0.03 to 0.5 µg/kg for similar polycyclic aromatic compounds[2]
Limit of Quantification (LOQ) Typically 3-5 times the LODEstimated in the range of 0.1 to 1.5 µg/kg for similar polycyclic aromatic compounds[2]
Linearity (R²) > 0.99> 0.99
Selectivity Good, but potential for interference from other fluorescent compoundsExcellent, based on mass-to-charge ratio
Resolution May have challenges in separating isomers[1]Generally provides higher separation efficiency for isomers[1]

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive method for the detection of fluorescent compounds like this compound. The methodology involves chromatographic separation on a reversed-phase column followed by detection using a fluorescence detector.

Sample Preparation (General Procedure):

  • Extraction: Samples (e.g., biological tissues, environmental samples) are typically extracted with an organic solvent such as acetonitrile or a mixture of hexane and acetone.

  • Clean-up: The extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. A silica or alumina-based cartridge is commonly used.

  • Concentration: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Fluorescence Detector: The excitation and emission wavelengths must be optimized for this compound. For related benzacridines, excitation wavelengths are in the range of 275-285 nm and emission wavelengths are in the range of 388-405 nm[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is an excellent confirmatory technique. The method involves the separation of the analyte in a gaseous mobile phase followed by detection with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

  • Extraction: Similar to HPLC, extraction is performed with a suitable organic solvent.

  • Clean-up: A multi-step clean-up is often necessary and may include liquid-liquid partitioning followed by column chromatography on silica or alumina.

  • Derivatization (if necessary): For some less volatile or polar compounds, derivatization might be required to improve their chromatographic behavior. However, for this compound, this is generally not necessary.

  • Concentration: The final extract is concentrated and exchanged into a solvent suitable for GC injection (e.g., hexane or isooctane).

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically set around 280 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Visualization of Methodologies

To better illustrate the analytical processes, the following diagrams outline the experimental workflows and a logical comparison of the two methods.

experimental_workflow_hplc_fld cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing extraction Extraction cleanup Clean-up (SPE) extraction->cleanup Extract concentration Concentration & Reconstitution cleanup->concentration Purified Extract hplc_separation HPLC Separation (C18 Column) concentration->hplc_separation Sample Injection fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection Separated Analytes data_acquisition Data Acquisition fluorescence_detection->data_acquisition Signal quantification Quantification data_acquisition->quantification Chromatogram

Figure 1. Experimental workflow for HPLC-FLD analysis of this compound.

experimental_workflow_gc_ms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction cleanup Clean-up (LLE/Column) extraction->cleanup Extract concentration Concentration & Solvent Exchange cleanup->concentration Purified Extract gc_separation GC Separation (Capillary Column) concentration->gc_separation Sample Injection mass_spectrometry Mass Spectrometry (EI, SIM) gc_separation->mass_spectrometry Separated Analytes data_acquisition Data Acquisition mass_spectrometry->data_acquisition Mass Spectra quantification Quantification data_acquisition->quantification Chromatogram

Figure 2. Experimental workflow for GC-MS analysis of this compound.

method_comparison cluster_hplc HPLC-FLD cluster_gcms GC-MS hplc_adv Advantages: - High Sensitivity for Fluorescent Compounds - Suitable for Thermally Labile Compounds hplc_disadv Disadvantages: - Potential for Matrix Interference - Lower Resolution for Isomers gcms_adv Advantages: - High Selectivity (Mass-based) - Excellent Isomer Resolution - Confirmatory Technique gcms_disadv Disadvantages: - Requires Volatile & Thermally Stable Analytes - Potentially More Complex Sample Preparation

Figure 3. Logical comparison of HPLC-FLD and GC-MS methods.

Conclusion

Both HPLC-FLD and GC-MS are powerful techniques for the analysis of this compound.

  • HPLC-FLD is often the method of choice for routine quantitative analysis due to its high sensitivity for fluorescent analytes. However, careful method development is required to mitigate potential interferences and ensure adequate separation from closely related isomers.

  • GC-MS provides superior selectivity and is the preferred method for confirmation of identity. Its ability to resolve isomers is a significant advantage. The requirement for analyte volatility and thermal stability is met by this compound, making GC-MS a highly suitable technique.

The selection of the optimal method will ultimately depend on the specific research question, the nature of the sample matrix, and the analytical instrumentation available. For comprehensive studies, a cross-validation approach using both techniques is recommended to ensure the accuracy and reliability of the results.

References

Efficacy of 5,7-Dimethylbenz(c)acridine compared to other photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of acridine-based photosensitizers, with a focus on Acridine Orange as a representative compound, in photodynamic therapy (PDT). Due to a lack of available experimental data for 5,7-Dimethylbenz(c)acridine, this document leverages data from structurally related acridine derivatives and other well-established photosensitizers from different chemical classes, including porphyrins, phenothiazines, and xanthenes, to provide a comprehensive comparison.

Executive Summary

Photodynamic therapy is a promising treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death in target tissues. The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its phototoxicity against target cells, and the cellular pathways it activates upon photoirradiation. This guide presents a comparative analysis of these parameters for various photosensitizers, highlighting the potential of acridine-based compounds in this therapeutic area.

Comparison of Photosensitizer Efficacy

The following tables summarize the quantitative data for key performance indicators of different photosensitizers. It is important to note that experimental conditions such as cell line, light dose, and drug concentration can significantly influence these values.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Selected Photosensitizers

PhotosensitizerChemical ClassSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumCitation
Acridine OrangeAcridine~0.1-0.3Ethanol/Aqueous Buffer[1]
Methylene BluePhenothiazine~0.52Water[2][3]
Rose BengalXanthene~0.75Water[4]
Photofrin®Porphyrin~0.89Phosphate Buffer with Triton X-100[5]

Table 2: In Vitro Phototoxicity (IC50) of Selected Photosensitizers

PhotosensitizerCell LineIC50 (µM) with Light ExposureIC50 (µM) without Light ExposureCitation
Acridine OrangeMelanoma (WM983b)1.117.5[6]
Acridine OrangeSquamous Cell Carcinoma (MET1)~1.0-2.0>20[6]
Methylene BlueOral Squamous Carcinoma (HSC-3)234.5>400[7]
Methylene BlueOral Squamous Carcinoma (SCC-9)307.4362.6[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are generalized protocols for key experiments cited in this guide.

Singlet Oxygen Quantum Yield Determination

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. It is typically determined by a relative method using a well-characterized standard photosensitizer.

  • Preparation of Solutions: Prepare solutions of the test photosensitizer and a reference standard (e.g., Methylene Blue, Rose Bengal) in an appropriate solvent (e.g., ethanol, D2O). The concentrations are adjusted to have similar absorbance at the excitation wavelength.

  • Singlet Oxygen Detection: The most direct method is the detection of the characteristic near-infrared phosphorescence of singlet oxygen at ~1270 nm using a sensitive photodetector.[1]

  • Quantum Yield Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation:

    ΦΔ_sample = ΦΔ_std * (I_sample / I_std) * (A_std / A_sample)

    where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.

Phototoxicity Assay (MTT Assay)

The phototoxicity of a photosensitizer is its ability to kill cells upon light activation. The half-maximal inhibitory concentration (IC50) is a common metric for phototoxicity.

  • Cell Culture: Seed cells (e.g., cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Incubation with Photosensitizer: Replace the culture medium with a medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. A control group without the photosensitizer is also prepared.

  • Light Irradiation: Irradiate the cells with a light source of a specific wavelength and dose. A "dark toxicity" control group is kept in the dark.

  • Cell Viability Assessment (MTT Assay):

    • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the photosensitizer that reduces cell viability by 50% and is determined by plotting cell viability against the logarithm of the photosensitizer concentration.[6][7]

Signaling Pathways in Photodynamic Therapy

PDT can induce cell death through various mechanisms, primarily apoptosis and necrosis. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.[8][9]

PDT-Induced Apoptosis

Apoptosis, or programmed cell death, is a common outcome of PDT. It is often initiated by the release of cytochrome c from mitochondria, leading to the activation of a cascade of caspases.[8][10][11]

PDT_Apoptosis PDT Photodynamic Therapy (Photosensitizer + Light + O2) ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of PDT-induced apoptosis.

PDT-Induced Necrosis

At high PDT doses, or when apoptotic pathways are inhibited, cells may undergo necrosis, a form of unregulated cell death characterized by cell swelling and membrane rupture.[8][9]

PDT_Necrosis HighDosePDT High-Dose Photodynamic Therapy SevereDamage Severe Cellular Damage (Membrane, Organelles) HighDosePDT->SevereDamage ATP_Depletion ATP Depletion SevereDamage->ATP_Depletion Ion_Imbalance Loss of Ion Homeostasis SevereDamage->Ion_Imbalance Swelling Cell Swelling ATP_Depletion->Swelling Ion_Imbalance->Swelling Rupture Membrane Rupture Swelling->Rupture Necrosis Necrosis Rupture->Necrosis Experimental_Workflow PS_Synthesis Photosensitizer Synthesis/Acquisition Photophysical Photophysical Characterization (Absorbance, Fluorescence) PS_Synthesis->Photophysical SO_Quantum_Yield Singlet Oxygen Quantum Yield (ΦΔ) Photophysical->SO_Quantum_Yield InVitro In Vitro Studies SO_Quantum_Yield->InVitro Cell_Uptake Cellular Uptake & Subcellular Localization InVitro->Cell_Uptake Phototoxicity Phototoxicity Assay (IC50) InVitro->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) Phototoxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Tumor Regression & Survival Analysis InVivo->Efficacy Toxicology Toxicology & Pharmacokinetics InVivo->Toxicology Clinical Clinical Trials Efficacy->Clinical Toxicology->Clinical

References

Unveiling the Anticancer Potential of Substituted Benz(c)acridines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benz(c)acridine scaffold has emerged as a promising framework in the design of novel anticancer agents. These planar aromatic compounds exert their cytotoxic effects through various mechanisms, most notably by intercalating with DNA and inhibiting the function of essential enzymes like topoisomerases. The biological activity of these molecules can be significantly modulated by the nature and position of substituent groups on the acridine core. This guide provides a comparative analysis of substituted benz(c)acridines, presenting key experimental data to elucidate their structure-activity relationships (SAR).

Comparative Cytotoxicity of Substituted Benz(c)acridine-diones

The in vitro cytotoxicity of a series of novel benzo[c]acridine-diones has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.

CompoundSubstitution PatternMCF-7 (Breast) IC50 (µM)A2780 (Ovarian) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)DU145 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)LNCAP (Prostate) IC50 (µM)
4c Phenyl group at C-710.3412.6515.8718.929.8714.328.6511.43
4g 4-Chlorophenyl group at C-77.899.3211.5414.676.4310.875.238.91

Data extracted from a study on novel benzo[c]acridine-diones. Lower IC50 values indicate higher cytotoxic activity.[1]

From the data, it is evident that the substitution on the phenyl ring at the C-7 position influences the cytotoxic activity. The presence of a chlorine atom at the para position of the phenyl ring (compound 4g ) leads to a general increase in potency across all tested cell lines compared to the unsubstituted phenyl derivative (4c ).[1] This suggests that electron-withdrawing groups on the C-7 substituent may enhance the anticancer activity of the benz(c)acridine-dione scaffold.

Mechanistic Insights: Apoptosis Induction via ROS-JNK Signaling

A novel benzimidazole acridine derivative, 8m , has been shown to induce apoptosis in human colon cancer cells through the activation of both intrinsic and extrinsic pathways mediated by the ROS-JNK signaling cascade.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benz(c)acridine Benz(c)acridine DR5 DR5 Benz(c)acridine->DR5 Upregulates ROS ROS Benz(c)acridine->ROS Induces Caspase-8 Caspase-8 DR5->Caspase-8 Activates Bid Bid Caspase-8->Bid Cleaves Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates JNK JNK ROS->JNK Activates Bcl-2 Bcl-2 JNK->Bcl-2 Downregulates Mitochondria Mitochondria Bcl-2->Mitochondria Inhibits Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3/7 Activates tBid tBid tBid->Mitochondria PARP Cleavage PARP Cleavage Caspase-3/7->PARP Cleavage Induces Apoptosis Apoptosis PARP Cleavage->Apoptosis

Apoptosis induction by a benzimidazole acridine derivative.

This signaling pathway highlights a key mechanism of action for this class of compounds, demonstrating their ability to trigger programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of substituted benz(c)acridines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Structure-Activity Relationship: A Logical Overview

The biological activity of benz(c)acridines is intricately linked to their structural features. The following diagram illustrates the general principles of the structure-activity relationship for this class of compounds.

G cluster_sar Structure-Activity Relationship of Benz(c)acridines cluster_substituents Substitutions cluster_activity Biological Activity Benz(c)acridine Core Benz(c)acridine Core Electron-withdrawing groups (e.g., -Cl, -NO2) Electron-withdrawing groups (e.g., -Cl, -NO2) Benz(c)acridine Core->Electron-withdrawing groups (e.g., -Cl, -NO2) Electron-donating groups (e.g., -OCH3, -OH) Electron-donating groups (e.g., -OCH3, -OH) Benz(c)acridine Core->Electron-donating groups (e.g., -OCH3, -OH) Bulky groups Bulky groups Benz(c)acridine Core->Bulky groups Increased DNA Intercalation Increased DNA Intercalation Electron-withdrawing groups (e.g., -Cl, -NO2)->Increased DNA Intercalation Decreased Activity Decreased Activity Electron-donating groups (e.g., -OCH3, -OH)->Decreased Activity Bulky groups->Decreased Activity Increased Cytotoxicity Increased Cytotoxicity Increased DNA Intercalation->Increased Cytotoxicity

General SAR principles for benz(c)acridine derivatives.

In general, the introduction of electron-withdrawing groups tends to enhance the DNA binding and cytotoxic activity of acridine derivatives. Conversely, the presence of bulky substituents can lead to a decrease in activity, likely due to steric hindrance that impedes efficient DNA intercalation.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships involves a multi-step experimental process.

G Compound Synthesis Compound Synthesis In vitro Cytotoxicity Screening (e.g., MTT assay) In vitro Cytotoxicity Screening (e.g., MTT assay) Compound Synthesis->In vitro Cytotoxicity Screening (e.g., MTT assay) Lead Compound Identification Lead Compound Identification In vitro Cytotoxicity Screening (e.g., MTT assay)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In vivo Efficacy Studies (Animal Models) In vivo Efficacy Studies (Animal Models) Lead Compound Identification->In vivo Efficacy Studies (Animal Models) Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis DNA Intercalation Studies DNA Intercalation Studies Mechanism of Action Studies->DNA Intercalation Studies Topoisomerase Inhibition Assays Topoisomerase Inhibition Assays Mechanism of Action Studies->Topoisomerase Inhibition Assays SAR Analysis & Optimization SAR Analysis & Optimization Mechanism of Action Studies->SAR Analysis & Optimization In vivo Efficacy Studies (Animal Models)->SAR Analysis & Optimization SAR Analysis & Optimization->Compound Synthesis Iterative Design

A typical workflow for SAR studies of novel anticancer agents.

This iterative process of design, synthesis, and biological evaluation is fundamental to the development of more potent and selective benz(c)acridine-based anticancer drugs. Further research focusing on systematic substitutions at various positions of the benz(c)acridine core is warranted to build a more comprehensive understanding of the SAR and to guide the rational design of next-generation therapeutic agents.

References

Comparative study of the metabolic pathways of different benzacridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of different benzacridine compounds, focusing on key isomers whose metabolism has been investigated. The information is compiled from in vitro studies, primarily utilizing rat liver and lung microsomal preparations. This document is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development by summarizing the current understanding of how these aza-polycyclic aromatic hydrocarbons are processed in biological systems.

Introduction to Benzacridine Metabolism

Benzacridines are a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs). Their biological activity, including potential carcinogenicity, is closely linked to their metabolic activation. The metabolism of benzacridines is a critical area of study for understanding their toxicological profiles and for the development of potential therapeutic agents based on their structures.

The primary route of metabolism for benzacridines involves enzymatic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, followed by hydrolysis. This process generates a variety of metabolites, including epoxides, dihydrodiols, and phenols. The specific metabolites formed and their relative abundance can vary significantly between different benzacridine isomers and can be influenced by the tissue type and the induction state of metabolic enzymes.

Comparative Metabolic Pathways

The metabolic pathways of benz(a)acridine, benz(c)acridine, and 7-methylbenz[c]acridine have been the most extensively studied. The predominant metabolic pathways for benz(a)acridine and benz(c)acridine are epoxidation and subsequent hydrolysis to dihydrodiols[1]. N-oxidation has also been suggested as a possible pathway for benz(c)acridine[1].

Metabolic Pathway of Benz(a)acridine and Benz(c)acridine

The following diagram illustrates the generalized metabolic pathway for benz(a)acridine and benz(c)acridine, leading to the formation of dihydrodiols.

Benzacridine_Metabolism cluster_phase1 Phase I Metabolism cluster_alternative Alternative Pathway (Benz(c)acridine) Parent Benz(a)acridine or Benz(c)acridine Epoxide Benzacridine Epoxide (K-region and non-K-region) Parent->Epoxide CYP450 (Oxidation) Dihydrodiol Benzacridine Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase (Hydrolysis) N_Oxide Benz(c)acridine N-Oxide Parent_c Benz(c)acridine Parent_c->N_Oxide N-Oxidation

Generalized metabolic pathway of benzacridines.

Studies have shown that for both benz(a)acridine and benz(c)acridine, oxidation at the K-region is a predominant pathway in untreated rat liver microsomes[1]. Treatment with phenobarbital, an inducer of CYP enzymes, was found to further stimulate K-region oxidation[1]. Conversely, treatment with benzo[k]fluoranthene led to an increase in the formation of non-K-region metabolites for benz(c)acridine[1].

Metabolite Profile of 7-Methylbenz[c]acridine

The metabolism of 7-methylbenz[c]acridine has been studied in detail, revealing a number of major and minor metabolites.

Table 1: Metabolites of 7-Methylbenz[c]acridine Identified in Rat Liver Microsomes

Metabolite ClassSpecific Metabolites IdentifiedStatus
Major Metabolites 7-hydroxymethylbenz[c]acridineMajor
trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridineMajor
7-methylbenz[c]acridine-5,6-oxideMajor
PhenolsMajor
Minor Metabolites trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridineMinor
trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridineMinor
7-hydroxymethylbenz[c]acridine-5,6-oxideMinor
trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD)Minor

Source: Compiled from[2][3]

The formation of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) is of particular toxicological interest as it is considered a proximate carcinogen. Quantitative analysis has shown that this metabolite constitutes a small but significant portion of the total metabolites.

Table 2: Quantitative Analysis of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) Formation

Biological SystemTreatmentPercentage of Total Ethyl Acetate-Extractable Metabolites
Rat Liver MicrosomesUntreated and Induced2.2 - 3.4%
Rat Lung MicrosomesNot Specified2.3 - 2.7%

Source:[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of benzacridine metabolism. These protocols are based on established methods for in vitro metabolism studies and analysis of polycyclic aromatic hydrocarbon metabolites.

In Vitro Metabolism of Benzacridines using Rat Liver Microsomes

This protocol describes a general procedure for the incubation of benzacridine compounds with rat liver microsomes to study their metabolic fate.

Materials:

  • Benzacridine substrate (e.g., benz(a)acridine, benz(c)acridine)

  • Rat liver microsomes (from untreated or induced rats)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Incubator/shaking water bath (37°C)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a clean tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Addition of Microsomes: Add a specific amount of rat liver microsomal protein to the incubation mixture.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: Add the benzacridine substrate (dissolved in a suitable solvent like DMSO) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetone or by placing the tubes on ice.

  • Extraction of Metabolites: Extract the metabolites from the aqueous incubation mixture using an appropriate organic solvent (e.g., ethyl acetate) by vigorous vortexing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Sample Preparation for Analysis: Carefully collect the organic phase, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis by GC-MS.

Analysis of Benzacridine Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of benzacridine metabolites using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Start Reconstituted Metabolite Extract Derivatization Derivatization (e.g., Silylation) Start->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact (EI) Ionization in MS Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) and Mass Spectra Detection->Chromatogram Identification Metabolite Identification (Mass Spectral Libraries & Standards) Chromatogram->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Workflow for GC-MS analysis of benzacridine metabolites.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron impact (EI) ionization and operating in full scan or selected ion monitoring (SIM) mode.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature program for the GC oven to ensure separation of the parent compound and its metabolites.

  • Derivatization: Polar metabolites such as dihydrodiols may require derivatization (e.g., silylation with BSTFA) to increase their volatility for GC analysis.

Procedure:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer where they are ionized by electron impact, causing them to fragment in a reproducible manner.

  • Detection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: The resulting data is processed to generate a total ion chromatogram (TIC). Individual mass spectra are then compared to spectral libraries and authentic standards to identify the metabolites. Quantification is performed by integrating the peak areas of the identified metabolites.

Conclusion and Future Directions

The metabolic pathways of benzacridines, particularly benz(a)acridine, benz(c)acridine, and 7-methylbenz[c]acridine, primarily involve oxidative metabolism leading to the formation of epoxides and dihydrodiols. The specific metabolite profile can be influenced by the structure of the parent benzacridine and the metabolic capacity of the biological system.

While qualitative metabolic pathways have been elucidated, there is a clear need for more comprehensive comparative studies that provide quantitative data on the rates of metabolism and the relative abundance of different metabolites for a wider range of benzacridine derivatives. Such data would be invaluable for establishing structure-activity relationships related to their metabolism and toxicity. Future research employing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be crucial for a more detailed characterization of the metabolic fate of these compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,7-Dimethylbenz(c)acridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling 5,7-Dimethylbenz(c)acridine must adhere to stringent disposal protocols due to its potential carcinogenic properties and hazardous nature. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles[2][3].
Skin and Body Fully buttoned lab coat. Consider impervious clothing for larger quantities[3].
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or aerosol generation[2].

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, bench paper), and empty containers, must be treated as hazardous waste.

  • Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent accidental reactions.

2. Waste Collection and Containment:

  • Solid Waste: Collect dry, solid waste, such as contaminated lab supplies, in a dedicated, leak-proof container lined with a clear plastic bag[4]. The original manufacturer's container should be used for the disposal of unused solid this compound[4].

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container with a secure, screw-on cap[2]. Do not overfill containers; a good practice is to fill them to no more than 75% capacity[4].

  • Sharps: Any sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

3. Labeling of Waste Containers:

  • Properly label all waste containers with the words "Hazardous Waste" and "Carcinogen".

  • The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.

  • Include the date of waste generation and the name of the principal investigator or laboratory responsible.

4. Storage of Hazardous Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[2].

  • Ensure that the storage area is clearly marked with appropriate hazard signs.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash, as this is a violation of environmental regulations and poses a significant health risk.

Experimental Workflow for Disposal

To provide a clear, visual guide for the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_final_steps Final Steps A Wear Appropriate PPE C Segregate Waste (Solid, Liquid, Sharps) A->C B Work in a Chemical Fume Hood B->C D Use Designated, Leak-Proof Containers C->D E Label Containers: "Hazardous Waste" & "Carcinogen" D->E F Store in a Secure, Designated Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal G->H

Caption: Disposal Workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.